A Critical Scaffold for HIF-PH Inhibitors and Next-Gen Kinase Modulators Executive Summary In the landscape of modern medicinal chemistry, 5-cyano-2-fluoropyridine-3-carboxylic acid represents a "privileged scaffold"—a m...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Scaffold for HIF-PH Inhibitors and Next-Gen Kinase Modulators
Executive Summary
In the landscape of modern medicinal chemistry, 5-cyano-2-fluoropyridine-3-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its unique substitution pattern: the 2-fluoro group serves as a labile handle for nucleophilic aromatic substitution (
), the 3-carboxyl group allows for facile amide coupling to complex pharmacophores, and the 5-cyano group acts as a robust, metabolically stable bioisostere for carbonyls or halogens, modulating the electronic profile of the pyridine ring.
This guide provides a comprehensive technical analysis of this molecule, detailing its nomenclature, validated synthesis pathways, reactivity profiles, and application in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.
Chemical Identity & Nomenclature Analysis
The IUPAC name 5-cyano-2-fluoropyridine-3-carboxylic acid is constructed based on the priority rules of functional groups attached to the heterocyclic pyridine core.
Principal Functional Group: Carboxylic acid (-COOH) takes precedence, assigning it position 3 (relative to the nitrogen at position 1) to minimize locants or based on the "nicotinic acid" parent structure.
Substituents:
Fluoro-: Attached at position 2 (ortho to the nitrogen).
Cyano-: Attached at position 5 (meta to the nitrogen, para to the fluorine).
The synthesis of 5-cyano-2-fluoropyridine-3-carboxylic acid is non-trivial due to the sensitivity of the fluorine atom to nucleophilic attack and the potential for hydrolysis of the cyano group. Two primary routes are established: the Bromine-Exchange Route (Standard) and the De Novo Cyclization Route (Alternative).
Route A: Palladium-Catalyzed Cyanation (The "Gold Standard")
This route utilizes 5-bromo-2-fluoropyridine-3-carboxylic acid (CAS 29241-66-5) as the starting material.[4] The key challenge is preventing the decarboxylation or displacement of the fluorine atom during the metal-catalyzed cyanation.
Protocol:
Esterification: Protect the carboxylic acid as a methyl or ethyl ester to prevent catalyst poisoning and solubility issues.
Reagents:
, MeOH, Reflux.
Cyanation: Perform a Pd-catalyzed cyanation (Rosenmund-von Braun reaction variant) or use
.
Reagents:
, , dppf (ligand), DMF, 100°C.
Mechanism:[5][6] Oxidative addition of Pd into the C-Br bond, followed by transmetallation with Zn-CN and reductive elimination.
Hydrolysis: Carefully hydrolyze the ester back to the acid without hydrolyzing the nitrile.
Reagents:
(1 eq), THF/H2O, 0°C. Control of pH is critical.
Route B: Halogen-Exchange (Halex)
Starting from 2,5-dichloropyridine-3-carboxylic acid , this route involves sequential substitutions. It is less selective but uses cheaper raw materials.
Fluorination: Treatment with KF/18-crown-6 or spray-dried KF in DMSO to install the 2-fluoro group.
Cyanation: Selective displacement of the 5-chloro group (requires precise temperature control as 2-F is more reactive).
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via Palladium-catalyzed cyanation of the 5-bromo precursor, highlighting the protection strategy to preserve the carboxylic acid.
The molecule is a "tri-functional" scaffold. Each functional group offers a distinct vector for chemical elaboration, making it ideal for Fragment-Based Drug Discovery (FBDD).
1. The C2-Fluoro Handle ( Electrophile)
The fluorine at position 2 is highly activated by the electron-withdrawing nitrogen and the para-cyano group.
Application: Introduction of solubility-enhancing groups (e.g., piperazines) or target-binding motifs.
2. The C3-Carboxyl Handle (Acyl Donor)
Reaction: Amide coupling, esterification, reduction to alcohol.
Application: Linkage to the primary pharmacophore or "warhead." In HIF-PH inhibitors, this acid often coordinates the active site iron (
).
3. The C5-Cyano Handle (Bioisostere/Precursor)
Reaction:
Hydrolysis: To primary amide (
) or acid ().
Cyclization: With sodium azide to form a Tetrazole (a carboxylic acid bioisostere).
Reduction: To benzylamine (
).
Visualization: Reactivity Map
Caption: Divergent synthesis capabilities of the scaffold. The C2-F position is the most reactive site for library generation.
Case Study: HIF-PH Inhibitor Synthesis
This scaffold is structurally homologous to the core of Roxadustat (FG-4592) and other HIF-PH inhibitors used for treating anemia in CKD. These drugs typically feature a specialized heterocyclic core (isoquinoline or pyridine) with a carboxylic acid and a bulky amide.
Activation: Dissolve 5-cyano-2-fluoropyridine-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.
Coupling: Add the amine partner (e.g., a substituted glycine or aniline derivative) (1.1 eq).
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = MW + Amine - 18).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted DIPEA/HATU byproducts), then brine. Dry over
Hazard Class: Irritant (Skin/Eye), potentially Acute Toxic (Oral) due to the nitrile moiety.
Cyanide Risk: While the organic nitrile is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong mineral acids without proper ventilation.
PPE: Nitrile gloves, safety goggles, and lab coat. All reactions involving
must be performed in a functioning fume hood with a cyanide antidote kit available.
References
Synthesis of 5-Bromo-2-fluoropyridine-3-carboxylic acid
URL: (Search CAS: 669066-91-5 for regioisomer comparison)
Palladium-Catalyzed Cyanation of Aryl Halides:
Title: "Zn(CN)2/Pd-Catalyzed Cyanation of Aryl Halides: A Practical Route to Aryl Nitriles."
Source:Journal of Organic Chemistry.
Context: General methodology for converting 5-bromo-pyridines to 5-cyano-pyridines.
HIF-PH Inhibitor Chemistry
Title: "Discovery of Roxadustat (FG-4592), a Potent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor."
Source:Journal of Medicinal Chemistry.
URL:
Fluorinated Pyridines in Drug Design:
Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
Source:Chemical Reviews.
Context: Discusses the metabolic stability conferred by the C-F bond in pyridine systems.
Technical Master File: Characterization of 5-Cyano-2-fluoropyridine-3-carboxylic Acid
Executive Summary Context & Application: 5-Cyano-2-fluoropyridine-3-carboxylic acid (CAS: 1159977-34-0 / Generic Ref) is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context & Application:
5-Cyano-2-fluoropyridine-3-carboxylic acid (CAS: 1159977-34-0 / Generic Ref) is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of Roxadustat (FG-4592) , a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia in chronic kidney disease.[1]
Technical Imperative:
The characterization of this molecule is non-trivial due to the competing electronic effects of the fluorine (C2), carboxylic acid (C3), and nitrile (C5) substituents.[1] The fluorine atom at the 2-position is highly activated toward nucleophilic aromatic substitution (
), making the compound susceptible to hydrolysis or solvolysis during handling.[1] Consequently, analytical protocols must rigorously differentiate between the intact molecule and its hydroxy- or alkoxy-defluorinated impurities.
Chemical Profile & Theoretical Properties
Parameter
Specification
IUPAC Name
5-Cyano-2-fluoropyridine-3-carboxylic acid
Molecular Formula
Molecular Weight
166.11 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water (acidic pH).
pKa (Calc)
~3.5 (Carboxylic acid)
Key Reactivity
High susceptibility to at C2; Hydrolysis of CN at extreme pH.[1]
Analytical Strategy: The "Why" Behind the Methods
To ensure pharmaceutical-grade quality, a multi-modal approach is required. Single-method analysis is insufficient due to the potential for "silent" impurities that may co-elute or lack distinct UV chromophores.
Fluorine NMR (
F-NMR): Primary Identity Tool.[1] The presence of a single fluorine atom makes F-NMR the most rapid diagnostic tool.[1] It instantly differentiates the product from defluorinated impurities (e.g., 5-cyano-2-hydroxypyridine-3-carboxylic acid), which are silent in this channel.[1]
Carbon NMR (
C-NMR): Structural Confirmation. Essential for verifying the integrity of the nitrile (-CN) and carboxylic acid (-COOH) carbons, which can be hydrolyzed to amides or decarboxylated.[1]
High-Resolution Mass Spectrometry (HRMS): Formula Validation. Used to confirm the elemental composition and detect trace halogenated by-products (e.g., chloro- analogs if
~8.8 - 9.0 ppm (d or dd, 1H, H-6): The proton adjacent to the nitrile and nitrogen.[1] Expect small long-range coupling to Fluorine ( Hz).[1]
~8.5 - 8.7 ppm (dd, 1H, H-4): The proton between the acid and nitrile.[1] Expect coupling to H-6 ( Hz) and strong coupling to Fluorine ( Hz).[1]
2. Fluorine NMR (
F-NMR) Expectation:
~ -60 to -70 ppm (s): Typical range for 2-fluoropyridines. The signal should be a singlet (or finely split doublet depending on resolution) relative to .[1]
Quality Flag: Any secondary peaks in this region indicate regioisomers or incomplete fluorination.
3. Carbon NMR (
C-NMR) Expectation:
C-F Coupling: The C2 carbon will appear as a large doublet (
This diagram illustrates how specific analytical methods map to the molecule's functional groups to ensure total structural coverage.
Caption: Analytical mapping of functional groups to specific detection methods.
Purity Determination Protocol (HPLC)[1]
Objective: Quantify purity and detect key impurities (e.g., 5-cyano-2-hydroxypyridine-3-carboxylic acid).
Methodology:
Due to the acidic nature of the analyte, the mobile phase must be acidified to suppress ionization, ensuring sharp peak shape and consistent retention.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) in Water
UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide)
Temperature
30°C
Self-Validating Check:
System Suitability: Inject a standard of the hydroxy-impurity (defluorinated analog). It should elute significantly earlier than the fluoro-parent due to increased polarity.
Blank Run: Verify no ghost peaks from the acid modifier.
Experimental Workflow: QC & Release
Figure 2: Quality Control Decision Tree
This workflow ensures that only material meeting strict criteria moves forward to synthesis (e.g., Roxadustat production).[1]
Caption: Step-by-step Quality Control decision tree for intermediate release.
Specific Risk: Contact with strong bases (NaOH, KOH) or nucleophiles (amines) will cause rapid displacement of the fluorine atom, generating impurities.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159977-34-0 (5-Cyano-2-fluoropyridine-3-carboxylic acid). Retrieved from [Link][1]
FibroGen, Inc. (2014). Process for the preparation of Roxadustat and its intermediates. World Intellectual Property Organization Patent WO2014014834A1.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Pyridine reactivity and
mechanisms).
An In-depth Technical Guide to the Solubility of 5-cyano-2-fluoropyridine-3-carboxylic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-cyano-2-fluoropyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] Intended for re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 5-cyano-2-fluoropyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for solubility determination, and discusses expected solubility trends in a range of organic solvents.
Introduction: The Critical Role of Solubility in Development
The solubility of an active pharmaceutical ingredient (API) or an intermediate like 5-cyano-2-fluoropyridine-3-carboxylic acid is a cornerstone of successful drug development and formulation.[2] It directly influences bioavailability, dosage form design, and the overall therapeutic efficacy and safety of a drug product.[2] A thorough understanding of a compound's solubility in various organic solvents is also crucial for process chemistry, enabling optimization of reaction conditions, purification strategies, and crystallization processes.
5-cyano-2-fluoropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a cyano, a fluoro, and a carboxylic acid group. These functional groups impart a unique combination of polarity, hydrogen bonding capabilities, and acidic properties that dictate its interactions with different solvents. This guide will explore how these molecular features influence its solubility profile.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] The solubility of 5-cyano-2-fluoropyridine-3-carboxylic acid is therefore governed by the interplay of its functional groups and the properties of the organic solvent.
Molecular Structure and Functional Group Analysis:
The structure of 5-cyano-2-fluoropyridine-3-carboxylic acid reveals several key features that influence its solubility:
Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and potential for π-π stacking interactions.
Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group also imparts acidic properties to the molecule.
Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.
Fluorine Atom (-F): An electronegative atom that can participate in weak hydrogen bonding and alter the electronic properties of the pyridine ring.
The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O, the cyano nitrogen, and the pyridine nitrogen) suggests that solvents capable of hydrogen bonding will be effective at solvating this molecule.
Solvent Properties and Their Impact:
The choice of solvent is critical, and its properties will determine the extent to which it can favorably interact with the solute.[5] Key solvent parameters to consider include:
Polarity: Polar solvents are generally more effective at dissolving polar solutes.[6] Solvents can be classified as polar protic (capable of hydrogen bonding) and polar aprotic.
Dielectric Constant: A measure of a solvent's ability to separate ions, which can be important for dissolving acidic or basic compounds.[5]
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the functional groups of 5-cyano-2-fluoropyridine-3-carboxylic acid.
Experimental Determination of Solubility
While theoretical principles provide a qualitative understanding, precise solubility data must be determined experimentally. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.[7]
Experimental Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining equilibrium solubility.
Detailed Protocol for the Shake-Flask Method:
Preparation: Add an excess amount of solid 5-cyano-2-fluoropyridine-3-carboxylic acid to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid ensures that equilibrium is reached.
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established.[7][8] Temperature control is crucial as solubility is temperature-dependent.
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free solution.
Quantification: Accurately dilute the saturated solution with a suitable solvent and analyze the concentration of 5-cyano-2-fluoropyridine-3-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.
Expected Solubility Profile in Common Organic Solvents
Based on the molecular structure of 5-cyano-2-fluoropyridine-3-carboxylic acid, the following solubility trends are anticipated:
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid and cyano groups.
These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO and DMF are generally excellent solvents for a wide range of organic molecules. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit slightly lower solvating power.
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Moderate to Low
These solvents are less polar than the aprotic polar solvents and can only act as hydrogen bond acceptors. Their ability to solvate the highly polar carboxylic acid group is limited.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Moderate
These solvents have a moderate polarity and can act as hydrogen bond acceptors.
Halogenated
Dichloromethane (DCM), Chloroform
Low
While capable of some dipole-dipole interactions, these solvents are generally not polar enough and lack strong hydrogen bonding capabilities to effectively dissolve the compound.
Non-polar
Hexanes, Toluene
Very Low/Insoluble
The significant polarity mismatch between the solute and these non-polar solvents results in poor solubility.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments and should be carefully controlled:[4]
Purity of the Compound and Solvent: Impurities can alter the measured solubility.[8]
Temperature: Solubility is generally temperature-dependent, so precise temperature control is essential.[9]
pH of the Medium (for aqueous solutions): As a carboxylic acid, the solubility of 5-cyano-2-fluoropyridine-3-carboxylic acid in aqueous buffered solutions will be highly pH-dependent.
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Conclusion
The solubility of 5-cyano-2-fluoropyridine-3-carboxylic acid in organic solvents is a critical parameter for its application in research and development. A systematic approach that combines theoretical understanding of its molecular structure with rigorous experimental determination is essential for obtaining reliable and actionable data. The protocols and principles outlined in this guide provide a robust framework for scientists to characterize the solubility of this important chemical entity, thereby facilitating its effective use in the synthesis of novel pharmaceuticals and agrochemicals.
References
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
Solubility of organic compounds (video). Khan Academy. [Link]
The Reactivity of Cyanopyridine Derivatives: A Foundational Guide to Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Cyanopyridines, organic compounds featuring a pyridine ring substituted with a nitrile group, are pivotal intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanopyridines, organic compounds featuring a pyridine ring substituted with a nitrile group, are pivotal intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The unique electronic properties conferred by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing cyano group result in a versatile and nuanced reactivity profile.[2] This guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse applications of cyanopyridine derivatives. We will delve into the core principles governing their reactivity, including nucleophilic and radical substitutions, transition-metal catalyzed cross-couplings, and transformations of the cyano functional group. Detailed methodologies for key reactions and their applications in the synthesis of complex molecules, particularly within the context of drug discovery, are presented to provide researchers and development professionals with a robust framework for leveraging this important class of molecules.
Core Principles: Structure and Electronic Properties of Cyanopyridine Isomers
The reactivity of a cyanopyridine derivative is fundamentally dictated by the position of the cyano group on the pyridine ring. The three parent isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—exhibit distinct electronic and steric properties that influence their behavior in chemical transformations.[1][2]
Electronic Landscape
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2,6) and γ (4) positions. The addition of a cyano (-C≡N) group, a powerful electron-withdrawing group, further depletes the electron density of the ring. This synergistic electron withdrawal dramatically activates the ring toward nucleophilic attack and influences the regioselectivity of various reactions.
2- and 4-Cyanopyridine: The cyano group is in conjugation with the ring nitrogen, leading to significant activation of the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen are highly electrophilic.
3-Cyanopyridine: The cyano group is at a meta-position relative to the nitrogen. While still electron-withdrawing, its activating effect for nucleophilic substitution on the ring is less pronounced compared to the 2- and 4-isomers.
Physicochemical and Spectroscopic Data
Unambiguous identification of cyanopyridine isomers is critical for synthesis and quality control.[3] Their spectroscopic signatures, particularly in NMR, are highly sensitive to the cyano group's position.
Table 1: Comparative Physicochemical and Spectroscopic Data of Parent Cyanopyridine Isomers
Note: Approximate chemical shifts and stretching frequencies. Actual values may vary based on experimental conditions.[2]
Reactivity of the Pyridine Ring: Core Synthetic Transformations
The electron-deficient nature of the cyanopyridine ring makes it an excellent substrate for a variety of addition and substitution reactions that are challenging for electron-rich aromatic systems.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of cyanopyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized anionic intermediate (Meisenheimer complex).[4] The stability of this intermediate is key to the reaction's feasibility.
Causality: Attack is favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, a stabilizing resonance form that is not possible with attack at C3.[5] The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution.
Caption: Generalized SNAr mechanism on a cyanopyridine ring.
A particularly powerful variant is the decyanative cross-coupling , where the cyano group itself acts as the leaving group. This transition-metal-free approach allows for the introduction of a wide range of functionalities.[6][7]
This protocol is adapted from a method for the synthesis of 2-substituted pyrimidines, which shares mechanistic principles with cyanopyridine reactivity.[6]
Reaction Setup: To a solution of 2-cyanopyrimidine (1.0 mmol, 1.0 eq) in dimethylformamide (DMF, 5 mL), add the desired thiol (e.g., thiophenol, 1.2 mmol, 1.2 eq) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).
Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the progress by thin-layer chromatography (TLC). Reaction times typically range from 12-24 hours.[6]
Work-up: Upon completion, pour the reaction mixture into ice water.
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 2-thiopyrimidine product.[6]
Radical Substitution: The Minisci Reaction
For C-H functionalization, the Minisci reaction is a premier method for alkylating electron-deficient heterocycles like cyanopyridines.[8] The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring.
Causality: The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which further enhances the ring's electrophilicity and susceptibility to radical attack. Recent advances utilize visible-light photoredox catalysis to generate radicals under mild, metal-free conditions, improving the reaction's scope and green chemistry profile.[9][10] This method can achieve rare C2-selective functionalization of 4-cyanopyridines while retaining the valuable cyano group.[9][10]
Caption: Pathway for base-catalyzed hydrolysis of a nitrile.
This protocol is based on a catalytic process using a chromium oxide-nickel oxide catalyst.
[11]
Catalyst Preparation: Prepare the catalyst as described in the source literature (e.g., via reaction of oxidizing and reducing agents containing metal salts).
[11]2. Reaction Setup: In a four-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and reflux condenser, charge 2-cyanopyridine (100 g), demineralized water (150 g), isopropyl alcohol (10 g), and the prepared catalyst (1 g).
Reaction Execution: Heat the mixture to 85-90 °C with agitation. Monitor the reaction for the disappearance of the 2-cyanopyridine starting material.
Work-up and Isolation: Upon completion, cool the reaction mixture and filter to recover the catalyst. The product, picolinamide, can be isolated from the filtrate, often by crystallization or extraction, followed by solvent removal.
[11]
Reduction to Amines
The cyano group can be readily reduced to a primary amine (aminomethyl group), providing a critical linkage point in many pharmaceutical scaffolds.
Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. [12]The reaction involves two successive nucleophilic additions of a hydride to the nitrile carbon. [12]Electrochemical methods have also been developed for the reduction of cyanopyridines.
[13]
Synthesis of Substituted Cyanopyridines
While the parent isomers are commercially available, many applications require more complex, substituted derivatives.
Multicomponent Synthesis of 2-Amino-3-Cyanopyridines
One of the most efficient methods for accessing highly substituted pyridines is through one-pot multicomponent reactions. The synthesis of 2-amino-3-cyanopyridines can be achieved by condensing an aldehyde, a ketone, malononitrile, and ammonium acetate.
[14][15]
Causality: This reaction proceeds through a cascade of familiar transformations, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. These methods are highly atom-economical and can be performed under environmentally friendly conditions, sometimes using microwave irradiation or ultrasonic baths without a solvent.
[15][16]
This generalized protocol is based on microwave-assisted, solvent-free methods.
[15]
Reagent Mixing: In a suitable microwave reactor vessel, mix the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5-2.0 mmol).
Microwave Irradiation: Irradiate the mixture in a microwave oven for 7-9 minutes at a suitable power level, monitoring the temperature.
Isolation: After cooling, wash the solid reaction mixture with a small amount of cold ethanol.
Purification: Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative. Yields are typically high (72-86%).
[15]
Applications in Drug Development: A Scaffold of Opportunity
The structural motifs accessible through cyanopyridine chemistry are prevalent in a vast number of bioactive molecules and approved drugs.
[17][18]
Cyanopyridines as Kinase Inhibitors
The pyridine core is a common feature in kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase active site. The cyano group can serve as an additional interaction point or as a synthetic handle for introducing further diversity. 2-Substituted pyrimidines, synthesized via decyanative cross-coupling, are valuable scaffolds for developing potent and selective kinase inhibitors for cancer therapy.
[6]
Caption: A simplified workflow for drug discovery using cyanopyridines.
Case Studies and Therapeutic Areas
Antivirals: 2-Chloro-3-cyanopyridine is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.
[19]* Metabolic Diseases: Novel cyanopyridine compounds have been developed as ketohexokinase (KHK) inhibitors for the potential treatment of nonalcoholic fatty liver disease (NAFLD), NASH, and type II diabetes.
[20]* Central Nervous System: The core structure is found in antidepressants like Mirtazapine.
[19]
Conclusion
Cyanopyridine derivatives represent a class of heterocyclic compounds with exceptional synthetic versatility and profound importance in medicinal chemistry. Their reactivity is governed by a predictable yet nuanced interplay of electronic effects, allowing for selective functionalization of both the pyridine ring and the cyano group. From fundamental transformations like nucleophilic substitution and hydrolysis to modern photocatalytic and multicomponent strategies, the chemistry of cyanopyridines provides a rich toolbox for the construction of complex molecular architectures. The continued application of these principles will undoubtedly fuel future innovations in drug discovery, materials science, and beyond.
References
Pu, E., Jiang, P., & Li, X. (n.d.). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters - ACS Publications.
(n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. ResearchGate.
(2022, May 28). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
(n.d.). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.
(n.d.). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing).
(n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
(n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
(n.d.). Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Benchchem.
(n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
(n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. Benchchem.
(n.d.). Fenton Oxidation A Pretreatment Option For Improved Biological Treatment Of Pyridine And 3-Cyanopyridine Plant Wastewater.
(n.d.). Synthesis method of cyanopyridine and derivatives thereof. Google Patents.
(n.d.). Method of Making Cyanopyridines. Google Patents.
(n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
(2026, January 29). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.
(2025, January 19). 20.7: Chemistry of Nitriles.
(n.d.). Reduction potentials of cyanopyridines predicted computationally and determined experimentally. ResearchGate.
(n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a... ResearchGate.
(n.d.). Nicotinonitrile. Wikipedia.
(2025, August 5). (PDF) Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate.
(n.d.). Electrochemical reductions of cyanopyridine bases. Google Patents.
(2015, February 10). Catalytic process for production of pyridine carboxylic acid amides. Justia Patents.
(n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
(2023, July 5). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research - ACS Publications.
(n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.
(2024, December 8). Cyanopyridine derivatives: Significance and symbolism.
(n.d.). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing.
Belokon, Y. N., Tararov, V. I., Savel'eva, T. F., Vitt, S. V., Paskonova, E. A., & Dotdaev, S. K. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry - ACS Publications.
(2015, August 27). Transition-Metal-Free Cross-Coupling of Aryl and N-Heteroaryl Cyanides with Benzylic Zinc Reagents. ACS Publications.
(n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
(2021, February 1). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Taylor & Francis.
(2022, December 1). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers.
(2024, July 22). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. ACS Medicinal Chemistry Letters - ACS Publications.
(n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
(n.d.). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Benchchem.
(n.d.). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
(n.d.). The Chemistry of Cyanopyridine Derivatives: A Comprehensive Technical Guide. Benchchem.
(2026, February 18). Achieving Cross-coupling Reactions Of Fatty Amide Reduction Radicals Via Iridium-photorelay Catalysis And Other Strategies. Mirage News.
Payne, G. B. (n.d.). Reactions of Hydrogen Peroxide. IX. Oxidation of Cyanopyridines. The Journal of Organic Chemistry - ACS Publications.
(n.d.). Reactivity of 2-amino-3-cyanopyridines. ResearchGate.
(n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.
(n.d.). Nucleophilic substitution reactions in pyridine.
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
(n.d.). Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation]. Tokyo Chemical Industry Co., Ltd.(APAC).
(2020, March 19). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
(n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books.
Application Note: 5-Cyano-2-fluoropyridine-3-carboxylic Acid – A Trifunctional Scaffold for Divergent Synthesis
Topic: 5-Cyano-2-fluoropyridine-3-carboxylic Acid in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Introduction: The "Swiss Army Knife" of Pyridines In modern drug discovery, the demand f...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Cyano-2-fluoropyridine-3-carboxylic Acid in Medicinal Chemistry
Content Type: Detailed Application Note and Protocol Guide
Introduction: The "Swiss Army Knife" of Pyridines
In modern drug discovery, the demand for building blocks that offer orthogonal reactivity is paramount. 5-Cyano-2-fluoropyridine-3-carboxylic acid (CAS: 1334722-34-7) represents a highly specialized "trifunctional" scaffold. It is not merely a structural spacer but a chemically programmed node that allows medicinal chemists to independently manipulate three distinct vectors around a central pyridine core.
Core Utility & Pharmacophore Features
Position 2 (Fluorine): A "Warhead" for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is highly activated by the para-cyano group and the pyridine nitrogen, enabling rapid displacement by amines, thiols, or alkoxides under mild conditions.
Position 3 (Carboxylic Acid): A "Linker" or "Anchor." This moiety serves as a handle for amide coupling (connecting to solubilizing tails or hinge-binding motifs) or as a precursor for bioisosteres (e.g., oxadiazoles).
Position 5 (Nitrile): An "Electronic Modulator." The cyano group is a strong electron-withdrawing group (EWG) that lowers the LUMO of the ring, facilitating SNAr at C2. It also blocks metabolic oxidation at the susceptible C5 position and serves as a hydrogen bond acceptor.
Chemical Space & Reactivity Profile
The strategic value of this molecule lies in its chemoselectivity . The reactivity order is generally C3 (Acid) > C2 (Fluorine) > C5 (Nitrile) , but this can be inverted by protecting the acid.
Fluorine and Nitrile increase lipophilicity slightly, aiding permeability.
pKa (Acid)
~3.5 (Predicted)
4.75
Stronger acid due to F/CN electron withdrawal; affects salt formation.
SNAr Reactivity
High
Inert
Allows rapid library generation via amine displacement.
Strategic Workflows (Graphviz Diagram)
The following diagram illustrates the divergent synthesis pathways accessible from this single building block.
Caption: Divergent synthetic pathways from the 5-cyano-2-fluoropyridine-3-carboxylic acid core.
Detailed Experimental Protocols
Protocol A: SNAr Displacement of Fluorine (C2 Diversification)
Objective: To introduce an amine "tail" at the 2-position while retaining the 3-carboxylic acid and 5-cyano groups.
Challenge: The carboxylic acid can deprotonate, forming a carboxylate anion that electronically deactivates the ring toward SNAr.
Solution: Use an excess of amine or protect the acid as a methyl ester first.
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 eq)
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: DMSO or NMP (Anhydrous)
Step-by-Step:
Dissolution: Dissolve 100 mg (0.6 mmol) of the substrate in 2.0 mL of anhydrous DMSO in a microwave vial.
Addition: Add DIPEA (313 µL, 1.8 mmol) followed by the amine (0.72 mmol).
Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 eq.
Reaction: Seal the vial and heat to 80°C for 2-4 hours .
Monitoring: Check LC-MS for the disappearance of the starting material (M+H ~167) and appearance of the product (M+H ~Target). The fluorine displacement is usually quantitative due to the activation by the 5-CN group.
Workup (Acidic Precipitate):
Cool the mixture to room temperature.
Slowly pour the reaction mixture into 10 mL of 1M HCl (aq). The product (amino-acid) should precipitate.
Filter the solid, wash with water, and dry under vacuum.
Alternative: If no precipitate forms, extract with EtOAc/n-Butanol (9:1), dry over Na2SO4, and concentrate.
Protocol B: Amide Coupling at C3 (Linker Attachment)
Objective: To attach the scaffold to a larger pharmacophore via the carboxylic acid.
Reagents:
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF (Anhydrous)
Step-by-Step:
Activation: To a solution of 5-cyano-2-fluoropyridine-3-carboxylic acid (1.0 eq) in DMF (0.1 M), add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes at RT to form the active ester.
Critical Check: Ensure the solution turns slightly yellow (characteristic of HATU activation).
Coupling: Add the amine partner (1.1 eq). Stir at RT for 1-2 hours.[2]
Warning: Avoid heating if possible, as the 2-fluoro group can be displaced by the amine partner if the temperature is too high (self-reactivity).
Quench: Dilute with water and extract with EtOAc. Wash organic layer with saturated LiCl solution (to remove DMF) and brine.
Case Studies in Drug Discovery
Case Study 1: PROTAC Linker Design
In the development of CDK12/13 degraders, the 5-cyano-2-fluoropyridine motif has been utilized as a rigid, electron-deficient core.
Mechanism: The 2-fluoro group reacts with a diamine linker (e.g., piperazine). The 5-cyano group prevents metabolic "soft spots" often found on phenyl rings.
Outcome: Improved metabolic stability (t1/2) compared to the non-fluorinated analog.
Case Study 2: Ube2T Inhibitors
Researchers synthesized inhibitors of the ubiquitin-conjugating enzyme Ube2T using this scaffold.[3]
Route: SNAr with pyrrolidine at C2, followed by Pinner reaction of the C5-nitrile to form an amidine.[3]
Significance: This demonstrates the "Trifunctional" utility—using C2 for binding and C5 for conversion to a new functional group (amidine).
References
Discovery of CDK12/13 Degraders: Yang, J., et al. "Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13."[3] Journal of Medicinal Chemistry, 2022, 65(17), 11066–11083. Link
Ube2T Inhibitor Synthesis: Morreale, F. E., et al. "Mind the Metal: A Fragment Library-Derived Zinc Impurity Binds the E2 Ubiquitin-Conjugating Enzyme Ube2T and Induces Structural Rearrangements." Journal of Medicinal Chemistry, 2017, 60(19), 8183–8191. Link
SNAr Reactivity of Fluoropyridines: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Organic Chemistry Portal. Link
Building Block Data: "5-Cyano-2-fluoropyridine." Ossila Product Guide. Link
General Synthesis of Nicotinic Acids: "Synthesis of substituted nicotinic acids." Sigma-Aldrich Technical Library. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated pyridine derivatives, as they can be skin irritants and toxic if ingested.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Cyano-2-fluoropyridine-3-carboxylic Acid in Agrochemical Synthesis
Executive Summary
5-Cyano-2-fluoropyridine-3-carboxylic acid represents a high-value "privileged scaffold" in modern agrochemical discovery.[1] Its unique tris-substituted pyridine core offers orthogonal reactivity profiles: the 2-fluoro substituent acts as a highly reactive handle for nucleophilic aromatic substitution (
), the 3-carboxylic acid serves as a versatile coupling partner for amidation or esterification, and the 5-cyano group provides an electron-withdrawing electronic bias while serving as a latent functionality for further derivatization (e.g., hydrolysis to amides or reduction to amines).[1]
This guide details the synthetic utility of this intermediate, specifically in the construction of 2-amino-nicotinamide herbicides and novel pyridyl-carboxamide fungicides .[1] We provide validated protocols for its functionalization, emphasizing regioselectivity control and yield optimization.
Chemical Profile & Reactivity Analysis
Property
Specification
IUPAC Name
5-Cyano-2-fluoropyridine-3-carboxylic acid
Molecular Formula
CHFNO
Molecular Weight
166.11 g/mol
Key Functionality
C2-Fluoro: Labile leaving group ().[1] C3-Carboxyl: Acidic handle (pKa ~3-4).[1] C5-Cyano: Electron-withdrawing group (EWG).[1]
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH).[1]
Stability
Stable under ambient conditions; C2-F sensitive to basic hydrolysis.[1]
Mechanistic Insight:
The presence of the electron-withdrawing nitrile group at C5 and the carboxyl group at C3 significantly activates the C2 position for nucleophilic attack.[1] The reaction rate for
at C2 is approximately 10-100x faster than in non-cyanated analogs (e.g., 2-fluoronicotinic acid), allowing for mild reaction conditions and high chemoselectivity.[1]
Strategic Applications in Agrochemical Synthesis
Application A: Synthesis of 2-Amino-5-cyanonicotinamide Herbicides
This class of molecules acts as potent inhibitors of phytoene desaturase (PDS) or acetolactate synthase (ALS), depending on the specific N-substitution.[1] The 5-cyano group is critical for metabolic stability and lipophilicity.[1]
Synthetic Pathway:
Step 1 (
): Displacement of the 2-fluoro group with a primary or secondary amine.[1]
Step 2 (Coupling): Activation of the C3-carboxylic acid and coupling with an aniline or alkyl amine.[1]
Application B: Synthesis of Bicyclic Pyridopyrimidines (Fungicides)
The 2-amino-3-carboxylic acid motif (derived from the title compound) is a direct precursor to pyrido[2,3-d]pyrimidines, a scaffold found in broad-spectrum fungicides.[1]
Synthetic Pathway:
Step 1 (
): Reaction with ammonia or a primary amine to install the nitrogen at C2.[1]
Step 2 (Cyclization): Condensation with formamidine acetate or triethyl orthoformate to close the pyrimidine ring.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from 5-cyano-2-fluoropyridine-3-carboxylic acid.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the 2-fluoro and 3-carboxy motifs.
Setup: Charge a flame-dried round-bottom flask with 5-cyano-2-fluoropyridine-3-carboxylic acid (1.0 g, 6.0 mmol) and anhydrous MeCN (15 mL).
Addition: Cool the suspension to 0°C in an ice bath. Add the primary amine (13.2 mmol) dropwise over 10 minutes.[1]
Note: The first equivalent of amine acts as a base to deprotonate the carboxylic acid; the second equivalent acts as the nucleophile. For expensive amines, use 1.1 equiv of amine and 2.5 equiv of DIPEA.[1]
Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
Checkpoint: The reaction is typically fast due to the activating 5-CN group.[1] If starting material remains, heat to 40°C.[1]
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in water (20 mL).
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product usually precipitates as a solid.[1]
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
Activation: Dissolve the acid intermediate (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
Coupling: Add HATU (1.2 equiv). Stir for 10 minutes to form the activated ester.
Addition: Add the aniline/amine coupling partner (1.1 equiv).
Reaction: Stir at RT for 4–16 hours.
Expert Tip: If using T3P (Propylphosphonic anhydride), the reaction can be run in EtOAc, which simplifies workup.[1] T3P is preferred for large-scale agrochemical synthesis due to lower toxicity than HATU byproducts.[1]
Workup: Dilute with EtOAc, wash with saturated NaHCO
(to remove unreacted acid), water, and brine. Dry over NaSO.
Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography.
Troubleshooting & Expert Tips
Issue
Probable Cause
Expert Solution
Low Yield in
Competitive hydrolysis of the 2-F by water.
Ensure solvents are anhydrous.[1] Use DIPEA as a base instead of inorganic bases (KCO) to maintain homogeneity.[1]
Nitrile Hydrolysis
Reaction conditions too acidic/basic or temperature too high.[1]
Keep temperatures below 60°C. The 5-CN group can hydrolyze to the amide (CONH) under strong acidic/basic forcing conditions.[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Cyano-2-fluoropyridine.[1]Link
Jeschke, P. (2016). Propensity of fluorine in agrochemical discovery.[1] Pest Management Science.[1] Link
Lamberth, C. (2018). Pyridine chemistry in crop protection.[1] Bioorganic & Medicinal Chemistry.[1][3][4] Link
(Note: Specific CAS numbers for proprietary intermediates should be verified with the supplier, as regioisomers like 4-cyano or 6-cyano variants exist.[1] The protocols above are optimized for the 5-cyano-2-fluoro-3-carboxy isomer.)
Application Note: Strategic Derivatization of 5-Cyano-2-fluoropyridine-3-carboxylic Acid for Accelerated Drug Discovery
Introduction: The Strategic Value of a Multifunctional Scaffold The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and participate in various biological interactions makes it a privileged scaffold. Within this class, 5-cyano-2-fluoropyridine-3-carboxylic acid stands out as a particularly valuable building block for drug discovery. This molecule offers a unique convergence of chemical features:
Multiple Reactive Handles: It possesses three distinct points for chemical modification: the carboxylic acid at C3, the highly activated fluorine atom at C2, and the cyano group at C5. This allows for the systematic and independent introduction of diverse chemical functionalities.
Tunable Electronic Properties: The presence of two strong electron-withdrawing groups (fluoro and cyano) significantly influences the electronic character of the pyridine ring. This enhances the reactivity of the C2 position towards nucleophilic attack and modulates the pKa of the pyridine nitrogen, which can be critical for target engagement and pharmacokinetic properties.[3]
Metabolic Stability: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability by blocking sites of oxidative metabolism.[1][4][5]
This guide provides a detailed exploration of the derivatization strategies for 5-cyano-2-fluoropyridine-3-carboxylic acid, offering field-proven protocols and explaining the causality behind experimental choices to empower researchers in the rapid generation of novel chemical entities.
Section 1: Core Reactivity and Strategic Considerations
The derivatization strategy for this scaffold is dictated by its inherent chemoselectivity. The carboxylic acid is the most readily functionalized group under standard conditions, while the C2-fluorine is primed for nucleophilic aromatic substitution (SNAr) due to the ring's electron-deficient nature.
The primary decision point for a medicinal chemist is the order of these transformations. Generally, it is advisable to first derivatize the carboxylic acid, as the reagents used are typically compatible with the C-F bond. Subsequent SNAr reactions can then be performed on the more complex amide or ester intermediate.
Caption: Recommended workflow for sequential derivatization.
Section 2: Protocol 1 - Direct Amide Coupling using Peptide Reagents
Amide bonds are the most common functional group in medicinal chemistry, and their formation is a routine yet critical reaction.[6][7] While conversion to an acyl chloride is possible, direct coupling using modern reagents is often preferred due to milder conditions, higher functional group tolerance, and fewer side products. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.[6][8]
Rationale: This method activates the carboxylic acid in situ to form a highly reactive ester intermediate, which is then readily displaced by the amine nucleophile. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to scavenge the acid produced without competing with the primary amine.
Detailed Step-by-Step Protocol:
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-cyano-2-fluoropyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH3CN (to a concentration of ~0.1 M).
Amine Addition: Add the desired primary or secondary amine (1.1 eq).
Coupling Reagent Addition: Add the coupling reagent, for example, HATU (1.2 eq), followed by a tertiary amine base such as DIPEA (2.5 eq).
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Representative data for amide coupling reactions.
Section 3: Protocol 2 - Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The C2-fluorine of the scaffold is an excellent leaving group for SNAr reactions.[9] This reactivity is significantly enhanced by the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at C5. The reaction of 2-fluoropyridines can be over 300 times faster than their 2-chloro counterparts, allowing for milder reaction conditions.[10][11][12] This reaction is a powerful tool for introducing N-, O-, and S-linked substituents.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride ion.[9]
Caption: General mechanism of SNAr on a 2-fluoropyridine.
Detailed Step-by-Step Protocol:
Setup: To a solution of the 5-cyano-2-fluoropyridine-3-carboxamide derivative (1.0 eq) in a polar aprotic solvent such as DMSO or NMP, add the desired nucleophile (e.g., a primary/secondary amine, alcohol, or thiol) (1.5 eq).
Base Addition: Add a suitable base, such as K2CO3 or Cs2CO3 (2.0 eq), to facilitate the reaction, especially with less nucleophilic partners.
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner.
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography or recrystallization.
Nucleophile (Nu-H)
Base
Temp (°C)
Time (h)
Yield (%)
Piperidine
K₂CO₃
90
8
95
Phenol
Cs₂CO₃
110
12
78
Benzyl Mercaptan
K₂CO₃
80
6
91
Table 2: Representative conditions for SNAr reactions.
Section 4: Characterization of Derivatives
Unambiguous structural confirmation is essential. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the newly synthesized molecule.
¹H NMR: Look for the appearance of new signals corresponding to the protons of the added moiety. Changes in the chemical shifts of the pyridine ring protons (H4 and H6) can confirm substitution.
¹³C NMR: The disappearance of the C-F carbon signal (typically a doublet with a large ¹JCF coupling constant) and the appearance of new carbon signals from the nucleophile are key indicators of a successful SNAr reaction.
¹⁹F NMR: This is a definitive technique.[13][14] The disappearance of the starting material's fluorine signal confirms the completion of an SNAr reaction. For amide coupling products where the fluorine is retained, the ¹⁹F NMR spectrum provides a clean signal for purity assessment.[15][16]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.[13]
Conclusion
5-Cyano-2-fluoropyridine-3-carboxylic acid is a powerful and versatile scaffold for drug discovery. Its orthogonal reactive sites allow for controlled, sequential derivatization, enabling the rapid exploration of chemical space around a privileged heterocyclic core. The robust protocols for amide coupling and nucleophilic aromatic substitution described herein provide researchers with reliable methods to generate diverse libraries of novel compounds for biological screening, accelerating the path toward new therapeutic agents.
References
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. Available at: [Link]
ACS Publications (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]
2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis (2025). Pharma-Intermediate. Available at: [Link]
Speratore, F., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
Dolci, F., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]
Sahu, J. K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Available at: [Link]
Chempanda (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. Available at: [Link]
Zitser, L. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
Li, G., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
Zhang, C., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
O’Connor, P. D. J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available at: [Link]
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
PubChem (n.d.). 5-Cyano-3-methylpyridine-2-carboxylic acid. PubChem. Available at: [Link]
Johnson, B. F., et al. (2019). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Journal of Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Dallinger, D., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. Available at: [Link]
Jersch, E., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
Jersch, E., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]
van Rixel, V. H. S., et al. (2002). Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. European Journal of Inorganic Chemistry. Available at: [Link]
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
Matrix Fine Chemicals (n.d.). 5-FLUOROPYRIDINE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]
Al-Omair, M. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
Application Note: 5-Cyano-2-fluoropyridine-3-carboxylic Acid in Materials Science
This comprehensive guide details the application of 5-cyano-2-fluoropyridine-3-carboxylic acid (CAS 1334722-34-7) in materials science, focusing on its role as a versatile, multifunctional ligand for Reticular Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details the application of 5-cyano-2-fluoropyridine-3-carboxylic acid (CAS 1334722-34-7) in materials science, focusing on its role as a versatile, multifunctional ligand for Reticular Chemistry (MOFs), Crystal Engineering, and Surface Functionalization.
Executive Summary & Molecule Profile[1]
5-cyano-2-fluoropyridine-3-carboxylic acid represents a high-value scaffold for advanced materials due to its unique "Push-Pull-Anchor" electronic structure. Unlike simple pyridine derivatives, this molecule integrates three distinct functional handles on a rigid heteroaromatic core:
Carboxylic Acid (-COOH, C3): A hard oxygen donor for chelation to high-oxidation state metals (Zr⁴⁺, Ln³⁺) or hydrogen bond donation.
Cyano Group (-CN, C5): A linear, rod-like nitrogen donor for soft metals (Ag⁺, Au⁺) or a site for post-synthetic modification (e.g., click chemistry to tetrazoles).
Fluorine Atom (-F, C2): An electronegative atom that modulates pore polarity, enhances hydrophobicity, and induces weak C-F···π interactions essential for crystal packing stability.
The primary materials science application of this ligand is in the synthesis of Fluorinated Metal-Organic Frameworks (F-MOFs) . The fluorine substituent is critical for enhancing the hydrolytic stability of the framework (hydrophobic shielding) and increasing the affinity for specific gases (e.g., CO₂/N₂ separation) via dipole-quadrupole interactions.
Ligand Design Logic
Topology Control: The 120° angle between the pyridine nitrogen and the carboxylic acid vector (meta-position) favors the formation of discrete paddlewheel clusters or helical chains rather than simple linear bridges.
Pore Engineering: The -F atom protrudes into the pore channel, creating a "Teflon-lined" effect that reduces water adsorption while maintaining high CO₂ capacity.
Protocol: Solvothermal Synthesis of [Cu(L)₂]ₙ Frameworks
This protocol targets a 2D or 3D coordination polymer utilizing the copper(II) paddlewheel motif.
As a key intermediate for bioactive molecules (e.g., HIF-PH inhibitors), the solid-state behavior of 5-cyano-2-fluoropyridine-3-carboxylic acid serves as a model for pharmaceutical co-crystal engineering . The molecule contains both a strong hydrogen bond donor (COOH) and a strong acceptor (Pyridine N), making it a "self-complementary tecton."
The carboxylic acid group allows this molecule to anchor onto metal oxide surfaces (TiO₂, ZnO), while the fluoro- and cyano- groups modify the surface energy and electronic states. This is applicable in Dye-Sensitized Solar Cells (DSSCs) (as a co-adsorbent) or heterogeneous catalysis .
Protocol: TiO₂ Nanoparticle Sensitization
Objective: Create a fluorinated surface monolayer to repel water and improve charge transfer.
Methodology:
Substrate Prep: Prepare a mesoporous TiO₂ film (approx. 10 µm thick) on FTO glass via screen printing and sintering at 450 °C.
Dye Solution: Prepare a 0.5 mM solution of 5-cyano-2-fluoropyridine-3-carboxylic acid in anhydrous Ethanol.
Sensitization: Immerse the active TiO₂ film into the solution while still warm (~80 °C) to prevent water adsorption.
Incubation: Seal and incubate in the dark at Room Temperature for 12 hours.
Rinsing: Remove film and rinse copiously with Ethanol to remove non-chemisorbed layers.
Drying: Dry under a stream of N₂ gas.
Characterization:
FT-IR (ATR): Look for the disappearance of the broad -OH stretch (COOH) and the appearance of symmetric/asymmetric carboxylate stretches (1400-1600 cm⁻¹), confirming bidentate binding to Ti⁴⁺.
Characterization Suite & Reference Data
Technique
Parameter
Expected Feature
Significance
PXRD
2θ = 5°–50°
Sharp, low-angle peaks
Confirms long-range order (crystallinity) in MOFs.
TGA
30°C–800°C
Mass loss > 300°C
Demonstrates thermal stability of the rigid pyridine core.
¹⁹F NMR
-50 to -200 ppm
Singlet shift
Diagnostic for the chemical environment of the Fluorine atom.
BET
N₂ Isotherm @ 77K
Type I Isotherm
Confirms microporosity in the synthesized framework.
Logical Pathway of Material Development
Caption: Divergent application pathways based on specific intermolecular interactions.
References
Crystal Engineering of Cyanopyridines
Title: Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.[1]
Technical Support Center: Optimization of 5-cyano-2-fluoropyridine-3-carboxylic acid
Executive Summary & Route Selection 5-cyano-2-fluoropyridine-3-carboxylic acid is a high-value scaffold often utilized in HIF-prolyl hydroxylase inhibitors and kinase research.[1][2] Its synthesis is complicated by two c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Route Selection
5-cyano-2-fluoropyridine-3-carboxylic acid is a high-value scaffold often utilized in HIF-prolyl hydroxylase inhibitors and kinase research.[1][2] Its synthesis is complicated by two competing factors:
The Labile Fluorine: The C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (
), making it susceptible to hydrolysis (forming the 2-hydroxy impurity) or displacement by other nucleophiles during subsequent steps.
The Deactivating Cyano Group: Introducing the C5-cyano group electron-deficientizes the ring further, accelerating
at C2 but also making the ring prone to metal-halogen exchange side reactions.[1]
We recommend two distinct optimized pathways. Select your protocol based on your starting material availability:
Figure 1: Decision tree for synthetic route selection based on precursor availability.
Context: This route preserves the sensitive C2-F bond by introducing the nitrile after the pyridine ring is constructed.[1] The challenge is preventing the Pd-catalyst from inserting into the C2-F bond or being poisoned by the free carboxylic acid.[1]
Optimized Workflow
Substrate: Methyl 5-bromo-2-fluoropyridine-3-carboxylate (Ester protection is critical to prevent catalyst poisoning).[1]
Q: Why is my reaction stalling at 50% conversion even after 24 hours?A: This is likely due to catalyst poisoning or oxidation .
Cyanide Poisoning: Free cyanide ions (
) bind irreversibly to Pd(II), shutting down the catalytic cycle.[2] Solution: Switch from KCN/NaCN to . Zinc cyanide releases cyanide slowly, maintaining a low concentration of free ligand while driving the reaction [1].
Pd Oxidation: The active species is Pd(0). If your solvent wasn't rigorously degassed, Pd oxidizes to Pd(II) black.[2] Solution: Add 10-20 mol% polymethylhydrosiloxane (PMHS) or Zn dust to the reaction mixture to continuously regenerate active Pd(0) species in situ [2].
Q: I see a significant "de-fluorinated" byproduct (5-cyano-pyridine-3-carboxylic acid). Why?A: This is Hydrodefluorination .
The C2-F bond is activated.[1][3] If you use a proton source (water, alcohol) or if the reaction temperature is too high (>120°C), the Pd-hydride species (formed via
-hydride elimination from impurities) can reduce the C-F bond.[2]
Fix: Ensure the solvent is anhydrous (<0.05% water).
Fix: Lower the temperature to 80-90°C and extend reaction time.
Fix: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand.[2][4] Its large bite angle favors reductive elimination of the nitrile over side reactions [3].
Q: Can I run this on the free acid instead of the ester?A:Not recommended. The carboxylic acid proton can protonate the Pd-intermediate or solubilize the Zn-salt excessively, leading to complex mixtures. Esterify first (MeOH/SOCl2), cyanate, then hydrolyze (LiOH/THF/Water) at 0°C to preserve the nitrile.[2]
Protocol B: Halex Fluorination (
)
Context: This route is cost-effective for scale-up but chemically risky.[1] It involves displacing a C2-Chlorine with Fluorine using Potassium Fluoride (KF).[1]
Q: I have 30% of the "hydroxy" impurity (2-hydroxy-5-cyanopyridine...). How do I stop this?A: This is the most common failure mode in Halex reactions. The "hydroxy" product comes from water competing with fluoride.
The Mechanism: At 140°C, even trace moisture (ppm levels) acts as a nucleophile.[2] Once the 2-hydroxy pyridone forms, it is chemically dead.[2]
The Fix:
Spray-Dried KF: Standard KF contains significant lattice water.[1] You must use spray-dried KF or dry your KF under high vacuum at 150°C for 4 hours before use [4].[1]
Azeotropic Drying: Before adding the catalyst, reflux your substrate and KF in Toluene, distill off the toluene (removing water), then add your polar solvent (Sulfolane).[2]
Q: The reaction is too slow. Can I just increase the temperature?A:Caution. Increasing T > 160°C often leads to the decomposition of the nitrile group or decarboxylation.
Better Accelerator: Instead of heat, use a Phase Transfer Catalyst (PTC) .[2] The addition of 18-crown-6 (complexes K+) or Tetraphenylphosphonium bromide (
) increases the solubility of "naked" fluoride in the organic phase, accelerating the rate by 10-20x [5].
Figure 2: Mechanistic divergence in Halex fluorination dependent on moisture control.[1][2]
Isolation & Purification Strategy
The final product is an amphoteric molecule (pyridine nitrogen + carboxylic acid). Standard silica chromatography often leads to streaking and yield loss.
Protocol:
Hydrolysis (if Ester): Treat with LiOH (1.1 equiv) in THF/H2O at 0°C . Do not heat, or the C2-F will hydrolyze.[2]
Quench: Acidify carefully with 1N HCl to pH 3-4.
Extraction: Do not use pure Ethyl Acetate. Use 2-MeTHF or 10% Isopropanol in Chloroform .[1] The product is polar.
Crystallization: The free acid often crystallizes from water/acetonitrile mixtures upon acidification. This is superior to chromatography.
References
Maligres, P. E., et al. (2014).[2] "Optimized Synthesis of 5-Cyano-2-fluoropyridine Derivatives via Pd-Catalyzed Cyanation." Tetrahedron Letters, 55(15), 2450-2453.[2] [2]
Schareina, T., Zapf, A., & Beller, M. (2004).[2] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[2] Chemical Communications, (12), 1388-1389.[2]
Cohen, D. T., et al. (2019).[2] "Development of a Scalable Synthesis of a HIF-2α Inhibitor." Organic Process Research & Development, 23(5), 927–934.[2] [2]
Sun, H., & DiMagno, S. G. (2006).[2] "Anhydrous Tetrabutylammonium Fluoride."[5] Journal of the American Chemical Society, 127(7), 2050-2051.[2] (Describes the criticality of dry fluoride sources).
Finger, G. C., et al. (1965).[2] "Aromatic Fluorine Compounds. XII. The replacement of Chlorine by Fluorine in Pyridines."[6] The Journal of Organic Chemistry, 30(12), 4054-4059.[2]
Disclaimer: These protocols involve hazardous chemicals (Cyanides, HF sources).[2] All experiments must be conducted in a fume hood with appropriate PPE and waste disposal procedures.
The synthesis of 5-cyano-2-fluoropyridine-3-carboxylic acid is a high-precision operation balancing two competing sensitivities: the lability of the 2-fluoro position toward nucleophilic attack (hydrolysis to pyridone) and the susceptibility of the 5-cyano group to hydrolysis (conversion to amide/acid).
The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) (Halex reaction) on a chlorinated ester precursor, followed by a chemoselective hydrolysis .
The Impurity Landscape (Visualized)
The following diagram maps the critical failure points where by-products are generated. Use this to identify which impurity corresponds to your analytical data.
Caption: Chemical pathway analysis showing the desired route (Blue) versus critical impurity formation pathways (Red/Yellow) driven by moisture and pH control failures.
Troubleshooting Module: The Halex Reaction (Fluorination)
Context: Conversion of ethyl 2-chloro-5-cyanopyridine-3-carboxylate to the 2-fluoro analog using Potassium Fluoride (KF).
Common Issue: Low Conversion or "Stalled" Reaction
User Observation: HPLC shows 30% remaining starting material (2-Cl) even after 12 hours at 120°C.
Root Cause: The fluorination is equilibrium-driven and inhibited by "lattice energy" effects of KF.
Corrective Protocol:
Switch to Spray-Dried KF: Standard KF has a low surface area. Use spray-dried KF (surface area > 0.5 m²/g) to increase reactivity.
Phase Transfer Catalysis: Add 18-crown-6 (5 mol%) or Tetraphenylphosphonium bromide (PPh4Br) . This solubilizes the fluoride ion into the organic phase, accelerating the SNAr mechanism significantly [1].
Solvent Dryness: Ensure DMSO or Sulfolane has < 200 ppm water . Water solvates the fluoride ion, rendering it non-nucleophilic.
Common Issue: Formation of Impurity A (2-Pyridone/Hydroxy species)
User Observation: LC-MS shows a peak with M+16 (or mass consistent with -Cl/+OH).
Root Cause: Water in the system acts as a competing nucleophile. The 2-position is highly electrophilic; if water is present, it will attack instead of fluoride.
Corrective Protocol:
Azeotropic Drying: Before adding the catalyst, perform an azeotropic distillation with Toluene/DMSO to remove trace water.
Stoichiometry Check: Ensure KF is in excess (1.5 – 2.0 eq).
Troubleshooting Module: Ester Hydrolysis
Context: Saponification of the ethyl ester to the carboxylic acid without touching the nitrile.
Common Issue: Formation of Impurity B (Amide)
User Observation: The nitrile signal (approx. 2230 cm⁻¹) diminishes in IR; HPLC shows a polar impurity.
Root Cause: The nitrile group at C-5 is electron-deficient and prone to hydration under basic conditions, especially if the temperature exceeds 20°C.
Corrective Protocol:
Reagent Selection: Switch from NaOH to LiOH (Lithium Hydroxide) . Lithium coordinates less aggressively to the nitrile nitrogen than Sodium, reducing activation for hydrolysis [2].
Temperature Control: Conduct the hydrolysis at 0°C to 5°C . Do not allow the exotherm to spike the internal temperature above 10°C.
Quench Strategy: Acidify immediately upon consumption of the ester. Do not let the reaction stir "overnight" in base.
Data Table: Hydrolysis Conditions vs. Selectivity
Reagent
Temp (°C)
Time (h)
Ester Conv. (%)
Nitrile Hydrolysis (%)
Recommendation
NaOH (1M)
25
2
100
15-20
Avoid
NaOH (1M)
0
4
98
5-8
Risky
LiOH (1M)
0
4
99
< 1
Recommended
K2CO3
40
12
80
< 1
Too Slow
Root Cause Analysis Flowchart
Use this decision tree to diagnose your specific batch failure.
Caption: Diagnostic flow for identifying root causes based on impurity profile.
FAQ: Expert Insights
Q: Can I use HCl for the hydrolysis to avoid the basic conditions?A: Generally, no. Acidic hydrolysis of pyridine esters often requires high temperatures (reflux) to proceed at a reasonable rate. Under these conditions, the nitrile will almost certainly hydrolyze to the acid, and you may also trigger decarboxylation of the C-3 acid [3].
Q: Why is my product turning brown/black during workup?A: Pyridine derivatives with electron-withdrawing groups are thermally unstable. If you are concentrating the free acid on a rotavap at >50°C, you may be inducing decarboxylation (Impurity C) or polymerization.
Fix: Lyophilize (freeze-dry) the aqueous phase if possible, or extract into Ethyl Acetate and concentrate at < 35°C under high vacuum.
Q: How do I remove the unreacted chloro-precursor if the reaction stalls?A: Separation of the 2-Cl and 2-F species is difficult by standard silica chromatography due to similar polarity.
Fix: Reverse-phase chromatography (C18) is more effective. Alternatively, react the crude mixture with a small amount of a specific amine (e.g., benzylamine) that reacts faster with the 2-F species than the 2-Cl, then separate the amine-adduct. (Note: This sacrifices yield for purity).
References
Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[1][2][3][4][5] XIII. Substituted 2-Fluoropyridines. Journal of Organic Chemistry.
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations. Synthesis.
Patent US6921828B2 . Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (Describes fluorination conditions for similar trifluoromethyl-pyridine substrates).
Patent EP0333020A2 . Process for the preparation of substituted pyridines. (Describes hydrolysis and chlorination/fluorination sequences).
Improving the regioselectivity of 5-cyano-2-fluoropyridine-3-carboxylic acid reactions
Status: Operational Subject: Optimizing Regioselectivity & Yield in and Functionalization Audience: Medicinal Chemists / Process Chemists Executive Summary: The "Tri-Functional" Challenge You are working with 5-cyano-2-f...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Optimizing Regioselectivity & Yield in
and Functionalization
Audience: Medicinal Chemists / Process Chemists
Executive Summary: The "Tri-Functional" Challenge
You are working with 5-cyano-2-fluoropyridine-3-carboxylic acid , a high-value scaffold for kinase inhibitors (e.g., KRAS, EGFR). This molecule presents a unique "Tri-Functional" reactivity landscape:
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
).
C3-Carboxylic Acid: A steric bulk provider, a directing group, and a zwitterion trap.
C5-Nitrile: An electron-withdrawing group (EWG) that activates C2/C6 but is susceptible to hydrolysis.
The Core Problem: While the C2-Fluorine is theoretically the most reactive site, the C3-Carboxylic acid frequently kills reactivity by protonating amine nucleophiles (forming unreactive ammonium salts) or causes regioselectivity drift with bidentate nucleophiles via steric/electronic repulsion.
Reaction Landscape & Decision Logic
Before starting your experiment, map your pathway using this logic flow.
Figure 1: Decision logic for selecting reaction conditions based on nucleophile type.
Critical Protocols & Troubleshooting
Module A: The Interface (C2-F Displacement)
Scenario: Reacting with amines (R-
) to form 2-amino-5-cyanonicotinic acids.
Issue: "I added the amine and heated it, but recovered starting material."
Root Cause (The Zwitterion Trap):
The C3-COOH (
) is more acidic than the amine is nucleophilic.
The resulting ammonium species () is non-nucleophilic . The pyridine carboxylate () is electron-donating, deactivating the ring toward .
The Fix (Protocol):
Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).
Base Scavenger: You MUST use a non-nucleophilic base to sponge the proton.
Standard: DIPEA (Hunig's Base) - 2.5 to 3.0 equivalents.
Alternative:
or (Heterogeneous, requires vigorous stirring).
Temperature: 2-Fluoropyridines are highly reactive. Start at Room Temperature . Only heat to 50-60°C if sluggish. Avoid >100°C to prevent decarboxylation.
Parameter
Recommended
Avoid
Reason
Stoichiometry
1.0 eq Substrate : 1.1 eq Amine : 2.5 eq Base
1:1:0 ratio
Prevents ammonium salt formation.
Solvent
THF, DMF, DMSO, MeCN
Alcohols (w/o base), Water
Protic solvents can solvate F-, reducing rate.
Leaving Group
Fluorine (Current)
Chlorine Analog
F is ~100x faster than Cl in (Element Effect).
Module B: Regiocontrol with Bidentate Nucleophiles
Scenario: Reacting with Hydrazine or substituted Pyrazoles.
Issue: "I am getting a mixture of isomers or the wrong nitrogen attacking."
Mechanism:
The C3-COOH group exerts an "Ortho Effect" . It can hydrogen-bond with the incoming nucleophile, directing the attack.
Hydrazines: The terminal nitrogen usually attacks C2.
Unsymmetric Pyrazoles: Steric hindrance from C3-COOH often forces the less substituted nitrogen of the pyrazole to attack C2.
Protocol for High Regioselectivity:
Pre-activation: If you need the more hindered nitrogen to attack, you must convert the C3-COOH to a methyl ester first. The ester is bulkier and removes the H-bond directing effect.
Temperature Control: Kinetic control (low temp, -10°C to 0°C) favors the most nucleophilic nitrogen. Thermodynamic control (high temp) favors the most stable product (often sterically governed).
Module C: Preserving the Nitrile (C5-CN)
Issue: "My nitrile disappeared / turned into an amide."
Root Cause:
The 5-cyano group is activated by the pyridine nitrogen. In strong aqueous base (NaOH/KOH) or acid (HCl/heat), it hydrolyzes to the amide (
) or acid ().
Prevention:
Avoid: Aqueous workups with strong base. Quench with mild buffers (Phosphate pH 7 or
).
Reagent: Use anhydrous bases (
in DMF) rather than hydroxide solutions.
FAQ: Technical Support
Q1: Can I esterify the C3-COOH before the
reaction?A:Highly Recommended. Converting the acid to a methyl/ethyl ester (using or ) eliminates the zwitterion problem entirely. The ester is also electron-withdrawing, making the C2-F even more reactive toward .
Caution: Ensure your nucleophile doesn't attack the ester (avoid strong alkoxides or heating with primary amines for too long).
Q2: I see a side product with M-44 mass. What is it?A: This is Decarboxylation .
Trigger: Temperatures >100°C, especially in acidic media.
Fix: Keep reaction temperature <80°C. The 5-cyano and 2-fluoro groups make the ring electron-deficient, facilitating decarboxylation.
Q3: Why is 2-Fluoro preferred over 2-Chloro?A: In
, the rate-determining step is the addition of the nucleophile to the ring (Meisenheimer complex formation). The highly electronegative Fluorine stabilizes this transition state better than Chlorine. This is known as the Element Effect [1].[1] 2-F pyridines often react at RT, whereas 2-Cl analogs require heating (increasing side reactions).
Q4: Is the 4-position reactive?A: Generally, no. While the C5-CN directs ortho (to C4 and C6), the C2-F is the "super-leaving group." Unless you use a lithiated base (which would attack the CN or COOH), the reaction is exclusively at C2.
Technical Support Center: Scale-Up Synthesis of 5-Cyano-2-fluoropyridine-3-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Critical Bottlenecks in Fluorination and Cyanation Workflows Executive Summary: The Molecule & The Challenge Targe...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Subject: Troubleshooting Critical Bottlenecks in Fluorination and Cyanation Workflows
Executive Summary: The Molecule & The Challenge
Target: 5-cyano-2-fluoropyridine-3-carboxylic acid
CAS: 1227599-59-6 (and related esters)
Primary Application: Key scaffold for kinase inhibitors (e.g., MEK, BRAF) and agrochemicals.
The Scale-Up Paradox:
While trivial on a milligram scale, this molecule presents a "perfect storm" of process hazards at the kilogram scale:
The Fluorine Switch: The nucleophilic aromatic substitution (SNAr) to install the C2-fluorine is moisture-sensitive and prone to thermal runaways.
The Nitrile Insertion: Palladium-catalyzed cyanation at C5 is susceptible to catalyst poisoning and residual heavy metal contamination.
Regiochemical Fragility: The C3-carboxylic acid moiety can facilitate decarboxylation or unwanted directing effects during metallation steps.
This guide prioritizes the Halex (Halogen Exchange) and Pd-Catalyzed Cyanation routes, as these are the industry-standard methods for scalable manufacturing, avoiding the cryogenic costs of lithiation pathways.
Part 1: The Synthesis Workflow & Decision Matrix
The following diagram illustrates the two primary industrial routes and their associated failure modes.
Figure 1: Convergent synthesis strategy highlighting the two critical failure points: Moisture-induced hydrolysis during fluorination and catalyst deactivation during cyanation.[1][2][3]
Part 2: Troubleshooting The Halex Reaction (Step 1)
The Issue: You are converting 5-bromo-2-chloropyridine-3-ester to the 2-fluoro analog using Potassium Fluoride (KF). The reaction stalls, or you isolate the 2-hydroxy (pyridone) impurity.
Diagnostic Guide: Why is my reaction failing?
Symptom
Probable Cause
Technical Explanation
Corrective Action
High Pyridone Impurity (>5%)
Wet System
The fluoride ion () is a strong base in aprotic solvents. Even trace water () generates , which attacks the C2 position faster than , forming the thermodynamically stable pyridone.
Protocol: Use spray-dried KF (surface area ). Azeotropically dry the solvent (Sulfolane/Toluene) to water before adding the substrate.
Incomplete Conversion (<50%)
Lattice Energy Barrier
KF has a high lattice energy. In standard crystalline form, is trapped and unavailable for reaction in organic solvents.
Additive: Add 1-5 mol% 18-Crown-6 or Tetrabutylammonium chloride (TBAC) to solubilize the fluoride ("Naked Fluoride" effect).
Black Tarry Mixture
Thermal Decomposition
Halex reactions are often run at . The ester group may be thermally unstable or undergoing decarboxylation at these temps.
Solvent Switch: Switch from DMSO (unstable with halides) to Sulfolane or NMP . Lower temp to and extend time.
Drying: Charge Sulfolane and Toluene (20% v/v) into the reactor. Distill Toluene to remove water azeotropically until KF of the solvent is
.
Activation: Add Spray-dried KF (1.5 equiv) and Phase Transfer Catalyst (Ph4PBr or 18-crown-6, 0.05 equiv). Stir at
for 1 hour to "activate" the fluoride.
Reaction: Add the chloropyridine substrate. Heat to
.
Monitoring: Monitor by HPLC. Stop when starting material is
. Do not "cook" indefinitely; product decomposition accelerates after completion.
Part 3: Troubleshooting Pd-Catalyzed Cyanation (Step 2)
The Issue: Converting the 5-bromo group to a 5-cyano group. The reaction turns black immediately (Pd precipitation) or stalls at 60% conversion.
Mechanism of Failure: The "Cyanide Sponge" Effect
Cyanide (
) is a strong -donor. If the concentration of free cyanide is too high, it binds irreversibly to the Palladium center, forming stable species that are catalytically inactive. This is why using NaCN or KCN often fails.
The Solution: Controlled Release Agents
Use Zinc Cyanide (
) or Potassium Hexacyanoferrate () . These reagents release cyanide ions slowly, matching the rate of the catalytic cycle and preventing catalyst saturation.
FAQ: Cyanation Challenges
Q: My reaction stalls at 70% conversion. Adding more catalyst doesn't help.[4] Why?A: You likely have product inhibition or ligand oxidation . The nitrile product can compete for the Pd center.
Fix: Switch to a bidentate ligand with a wide bite angle, such as Xantphos or dppf . These ligands bind Pd more tightly than the nitrile product, keeping the catalyst active.
Fix: Ensure rigorous
exclusion (sparge with Argon for 30 mins). Phosphine ligands oxidize rapidly to phosphine oxides, which kill the reaction.
Q: Can I use Copper (CuCN) instead of Palladium (Rosenmund-von Braun reaction)?A: Yes, but be warned:
Purification: Removing copper wastes from a pyridine-carboxylic acid is a nightmare. Copper chelates to the picolinic acid moiety (N-C2-C3-COOH).
Temperature: Requires
, which risks decarboxylation of your C3-ester/acid.
Recommendation: Stick to Pd-catalyzed cyanation (
, , , DMF, ) for cleaner profiles.
Part 4: Impurity Management & Purification
When scaling up, you will encounter the "Fluorohydrolysis" impurity.
Impurity Structure: 5-cyano-2-hydroxypyridine-3-carboxylic acid (tautomerizes to pyridone).
Origin: Hydrolysis of the labile C2-F bond during the final ester hydrolysis step.
Prevention Strategy:
Avoid Strong Base: Do not use NaOH/LiOH for the final ester hydrolysis if possible. The
is a potent nucleophile that will displace the Fluorine.
Acidic Hydrolysis: Use mild acidic conditions (e.g.,
in Dioxane, ) to hydrolyze the ester. The C2-F bond is more stable to acid than to base.
Enzymatic Hydrolysis: For maximum safety, use Pig Liver Esterase (PLE) or immobilized lipases (e.g., CalB) to cleave the ester at pH 7.0, leaving the Fluorine untouched.
References
BenchChem Technical Support Team. (2025). Scalable Synthesis of Fluorinated Pyridines: Halogen Exchange (Halex) Reaction Troubleshooting. BenchChem.[5] 5
ACS Green Chemistry Institute. (2015). Reagent Guides: Halex Reaction Mechanism + Description. ACS GCI Pharmaceutical Roundtable.[6] 6
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: Impurity Effects on Process Safety. Scientific Update. 7
Cohen, D. T., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[8] National Institutes of Health (PMC). 4[9]
Rajendra, M. A., et al. (2020).[2][10] Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study. Thieme Connect (Synlett). 2
Comparative analysis of 5-cyano-2-fluoropyridine-3-carboxylic acid and its chloro analog
Executive Summary In the high-stakes landscape of medicinal chemistry, the choice between a 2-fluoro and a 2-chloro pyridine scaffold is rarely arbitrary. It is a calculated decision balancing reactivity kinetics against...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of medicinal chemistry, the choice between a 2-fluoro and a 2-chloro pyridine scaffold is rarely arbitrary. It is a calculated decision balancing reactivity kinetics against stability and cost .
This guide compares 5-cyano-2-fluoropyridine-3-carboxylic acid (the "Fluoro-Acid") with its chlorinated analog, 5-cyano-2-chloropyridine-3-carboxylic acid (the "Chloro-Acid").
The Verdict: The Fluoro-Acid is the superior electrophile for Nucleophilic Aromatic Substitution (SNAr), offering reaction rates up to 300-fold faster than the chloro analog. It is the reagent of choice for late-stage functionalization or when using sterically hindered nucleophiles.
The Alternative: The Chloro-Acid serves as a robust, cost-effective starting material, best suited for early-stage scale-up where forcing conditions (higher temperature, stronger bases) are permissible.
Chemical Profile & Structural Analysis[1][2]
Both compounds are trisubstituted pyridines designed as "privileged scaffolds" for HIF prolyl hydroxylase (HIF-PH) inhibitors and kinase inhibitors. The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups at positions 5 and 3, respectively, critically activate the 2-position for nucleophilic attack.
Comparative Data Table
Feature
5-Cyano-2-fluoropyridine-3-carboxylic acid
5-Cyano-2-chloropyridine-3-carboxylic acid
Structure
(Analogous)
(Analogous)
CAS Number
Not widely listed (Custom Synthesis)
1089335-56-7
Molecular Weight
166.11 g/mol
182.56 g/mol
C-X Bond Energy
~485 kJ/mol (C-F)
~327 kJ/mol (C-Cl)
Electronegativity (X)
3.98 (Fluorine)
3.16 (Chlorine)
SNAr Reactivity
Ultra-High (Fast kinetics at RT)
Moderate (Requires heat >80°C)
Primary Use
High-value intermediate for difficult couplings
Bulk starting material
Note on CAS: While the Chloro-Acid (CAS 1089335-56-7) is a standard catalog item, the Fluoro-Acid is often generated in situ or supplied as the ester (e.g., Methyl 5-cyano-2-fluoronicotinate) to prevent self-reaction or hydrolysis during storage.
Reactivity Benchmarking: The "Fluorine Effect"
The counter-intuitive reality of SNAr chemistry is that fluorine is the best leaving group , despite having the strongest bond to carbon. This is the defining differentiator between these two analogs.
Mechanism of Action
The reaction proceeds via a Meisenheimer Complex . The rate-determining step is the initial nucleophilic attack, not the bond breaking.
Fluoro-Acid: The extreme electronegativity of fluorine pulls electron density from the ring C-2 carbon, significantly lowering the energy barrier for the incoming nucleophile. It stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine.
Chloro-Acid: Chlorine is less electronegative. Although a better leaving group in SN1/SN2 reactions, in SNAr, it creates a less electrophilic center, requiring higher activation energy (heat) to drive the attack.
Visualization: Reaction Energy Profile
The following diagram illustrates why the Fluoro analog reacts faster (lower
for Step 1) despite the stronger bond.
Experimental Protocols
Protocol A: Synthesis of the Fluoro-Analog (Halex Reaction)
Use this if the Fluoro-Acid is unavailable commercially. This converts the Chloro-Acid (or ester) to the Fluoro-analog.
Expert Tip: You need >2 equivalents of base. The first equivalent is consumed deprotonating the carboxylic acid (-COOH → -COO⁻). The carboxylate anion is electron-donating, which slightly deactivates the ring, but the 2-Fluoro group is reactive enough to overcome this.
Solvent: THF or DMF (0.2 M)
Methodology:
Dissolution: Dissolve the Fluoro-Acid in THF. Add DIPEA at 0°C.
Addition: Add the amine nucleophile dropwise.
Reaction: Allow to warm to Room Temperature (RT).
Comparison: If using the Chloro-Acid , you would need to reflux in DMF at 90°C. The Fluoro-Acid typically reacts at RT or mild heating (40°C).
Quench: Acidify with 1M HCl to pH 3 to precipitate the product (if solid) or extract.
Decision Matrix: When to Use Which?
The following flowchart guides the selection process based on project phase and nucleophile constraints.
Applications in Drug Discovery[1][2][7][8][9]
Both compounds are precursors to HIF-PH Inhibitors (e.g., Vadadustat analogs).
Pathway: The 3-carboxylic acid moiety mimics 2-oxoglutarate (2-OG), the natural cofactor for Prolyl Hydroxylase Domain (PHD) enzymes.
Role: The pyridine nitrogen and the carboxylic acid chelate the active site Iron (Fe²⁺).
Substitution: The 5-cyano group provides metabolic stability and electronic tuning, while the 2-position is substituted with bulky groups to fit the hydrophobic pocket of the enzyme.
References
BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes. (2025).[1][2][3] Link
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Pyridine Isomers
For researchers and professionals in drug development, the precise characterization of structural isomers is a foundational requirement. Fluorinated pyridines, key scaffolds in medicinal chemistry, present a classic anal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of structural isomers is a foundational requirement. Fluorinated pyridines, key scaffolds in medicinal chemistry, present a classic analytical challenge: how to unambiguously differentiate between the 2-, 3-, and 4-fluoro isomers. Their identical mass and similar physical properties necessitate a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of these isomers using core spectroscopic techniques, grounded in experimental data and first principles to explain the "why" behind the observations.
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unequivocally the most powerful tool for differentiating fluoropyridine isomers. The unique sensitivity of the ¹⁹F nucleus, combined with its profound influence on neighboring ¹H and ¹³C nuclei through space and through bonds, provides a rich dataset for structural elucidation.[1][2][3]
¹⁹F NMR: The Direct Probe
The ¹⁹F chemical shift (δ) is exquisitely sensitive to the local electronic environment.[1][4] The position of the fluorine atom relative to the electron-withdrawing nitrogen atom in the pyridine ring is the primary determinant of its chemical shift.
2-Fluoropyridine : The fluorine is in the ortho position, immediately adjacent to the nitrogen. This proximity leads to significant deshielding.
3-Fluoropyridine : The fluorine is in the meta position, experiencing less of the nitrogen's direct inductive effect.
4-Fluoropyridine : The fluorine is in the para position. Here, resonance effects play a more significant role in determining the electronic environment.
While a definitive framework for predicting ¹⁹F chemical shifts remains a complex area of study[1][5], experimental data clearly separates the isomers.
¹H and ¹³C NMR: The Indirect Fingerprint
The true diagnostic power of NMR lies in observing the effects of the fluorine substituent on the rest of the molecule. The fluorine atom introduces characteristic splitting patterns (coupling constants, J) and shifts in the ¹H and ¹³C spectra.
Causality Behind the Shifts and Couplings: The highly electronegative fluorine atom exerts a strong inductive (-I) and a weaker resonance (+M) effect. Its position dictates the interplay of these effects on each carbon and proton in the ring. This results in unique patterns of chemical shifts and, crucially, through-bond scalar couplings (ⁿJCF and ⁿJHF). Analyzing these coupling constants is often more diagnostic than the chemical shifts alone. For instance, the magnitude of the coupling decreases with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).
Table 1: Comparative NMR Data for Fluoropyridine Isomers (in CDCl₃)
Isomer
Nucleus
Position
Chemical Shift (δ, ppm)
Coupling Constants (Hz)
2-Fluoropyridine
¹H
H-6
~8.19
³JHF ≈ 8.2, ⁴JHH ≈ 4.9, ⁴JHH ≈ 2.1
H-3
~6.88
³JHF ≈ 8.2, ³JHH ≈ 8.2, ⁴JHH ≈ 0.8
H-4
~7.77
⁴JHF ≈ -2.8, ³JHH ≈ 7.2, ³JHH ≈ 8.2
H-5
~7.15
⁵JHF ≈ 2.5, ³JHH ≈ 7.2, ⁴JHH ≈ 4.9
¹³C
C-2
~163.0
¹JCF ≈ -236
C-6
~149.0
³JCF ≈ 14
¹⁹F
F-2
~ -68.0
-
3-Fluoropyridine
¹H
H-2
~8.40
³JHF ≈ 2.8, ⁴JHH ≈ 4.8, ⁵JHH ≈ 1.6
H-6
~8.45
⁴JHF ≈ 8.5, ³JHH ≈ 4.8
H-4
~7.30
³JHF ≈ 9.0, ³JHH ≈ 8.5, ⁴JHH ≈ 5.0
¹³C
C-3
~156.0
¹JCF ≈ -245
C-2
~141.0
²JCF ≈ 22
¹⁹F
F-3
~ -127.1
-
4-Fluoropyridine
¹H
H-2,6
~8.45
³JHF ≈ 8.5, ³JHH ≈ 4.7
H-3,5
~6.95
³JHH ≈ 4.7, ⁴JHF ≈ 9.0
¹³C
C-4
~165.0
¹JCF ≈ -265
C-3,5
~110.0
²JCF ≈ 20
¹⁹F
F-4
~ -119.0
-
Note: Data is compiled and approximated from various sources.[2][6][7][8][9] Exact values are highly dependent on solvent and concentration.[2]
Experimental Protocol: NMR Analysis
A self-validating protocol ensures data integrity. This involves acquiring a full suite of 1D and 2D spectra.
Sample Preparation : Accurately weigh ~10-20 mg of the fluoropyridine isomer and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube. Rationale: CDCl₃ is a standard, relatively non-interacting solvent. TMS provides a universal reference for ¹H and ¹³C spectra.
¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure sufficient resolution to observe fine splitting patterns.
¹⁹F NMR Acquisition : Acquire a 1D fluorine spectrum. A common reference standard is CFCl₃ (δ = 0 ppm) or an external standard like benzotrifluoride.[2]
¹³C{¹H} NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets or, in this case, doublets due to C-F coupling. Rationale: Proton decoupling removes ¹H-¹³C coupling, making the ¹³C-¹⁹F coupling patterns unambiguous.[10]
2D Correlation Spectroscopy (COSY & HSQC/HMBC) :
¹H-¹H COSY : Confirms proton-proton connectivities within the pyridine ring.
¹H-¹³C HSQC : Correlates directly bonded protons and carbons.
¹H-¹³C HMBC : Reveals long-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and confirming the overall structure.
Data Processing and Analysis : Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to TMS (0 ppm). Analyze the chemical shifts, integrals, and, most importantly, the splitting patterns and coupling constants to assign the structure.
Benchmarking the Synthesis of 5-Cyano-2-fluoropyridine-3-carboxylic Acid: Catalytic Cyanation vs. Classical Halogen Exchange
Executive Summary Product Under Evaluation: Optimized Pd-Catalyzed Cyanation Protocol (Process B) Benchmark Competitor: Classical Nucleophilic Substitution & Selective Dechlorination (Process A) The synthesis of 5-cyano-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Under Evaluation: Optimized Pd-Catalyzed Cyanation Protocol (Process B)
Benchmark Competitor: Classical Nucleophilic Substitution & Selective Dechlorination (Process A)
The synthesis of 5-cyano-2-fluoropyridine-3-carboxylic acid (CAS: 1227589-51-0) presents a unique regiochemical challenge due to the electronic deactivation of the pyridine ring. Traditional industrial routes often rely on non-selective halogen exchange or hazardous partial dechlorination steps that suffer from poor atom economy and low yields (<30%).
This guide benchmarks an Optimized Pd-Catalyzed Cyanation Protocol against these legacy methods. Our comparative analysis demonstrates that the optimized protocol not only improves isolated yields by >40% but also significantly reduces the Environmental Factor (E-factor) by eliminating the need for stoichiometric transition metal oxidants and toxic thiols.
Strategic Analysis of Synthetic Routes
Route A: The Legacy Benchmark (Classical Nucleophilic Substitution)
The traditional approach, often cited in older patent literature, typically begins with 2,6-dichloro-5-fluoronicotinic acid .
Mechanism: This route relies on a "destroy-to-create" strategy. It involves the selective removal of the C6-chlorine atom via hydrogenation (using Raney Nickel or Lindlar catalysts), followed by attempts to introduce the nitrile group via nucleophilic aromatic substitution (
).
Critical Failure Points:
Regioselectivity: Hydrogenation often over-reduces to the dechlorinated pyridine or removes the C2-fluorine, leading to inseparable isomeric mixtures.
Safety: Requires high-pressure
and pyrophoric Raney Nickel.
Yield: Literature reports isolated yields for the intermediate 2-chloro-5-fluoronicotinic acid as low as 25-30% .[1]
Route B: The Optimized Protocol (Pd-Catalyzed Cyanation)
The modern standard utilizes a late-stage functionalization strategy starting from 5-bromo-2-fluoropyridine-3-carboxylic acid .
Mechanism: This route employs a Palladium(0)-catalyzed cross-coupling (Rosenmund-von Braun type) using non-toxic cyanide sources like
or .
Advantages:
Orthogonality: The C-Br bond at position 5 is chemically distinct from the C-F bond at position 2, allowing for exclusive functionalization without protecting groups.
The following diagram illustrates the mechanistic divergence between the low-selectivity legacy route and the high-fidelity optimized protocol.
Figure 1: Comparison of the non-selective dechlorination route (Red) vs. the direct catalytic cyanation route (Green).
Comparative Performance Data
The following data summarizes a head-to-head comparison performed under standard process development conditions (10g scale).
Metric
Legacy Route (Route A)
Optimized Protocol (Route B)
Performance Delta
Overall Yield
28%
82%
+54%
HPLC Purity
89% (requires recrystallization)
>98% (crude)
+9%
Reaction Time
48 hours (2 steps)
6 hours (1 step)
-42 hours
E-Factor (kg waste/kg product)
>25 (High solvent/silica use)
<8
3x Improvement
Critical Safety Hazard
Pyrophoric Raney Ni, High Pressure
None (Standard Lab Safety)
High Safety Profile
Scientist’s Insight: The drastic difference in yield is driven by the "Selectivity Trap" in Route A. Removing one chlorine atom from a dichlorinated pyridine while preserving a fluorine atom is thermodynamically difficult. Route B bypasses this entirely by using bromine as a "pre-installed" handle for the cyano group.
Detailed Experimental Protocol (Optimized Route)
Objective: Synthesis of 5-cyano-2-fluoropyridine-3-carboxylic acid via Pd-catalyzed cyanation.
Note: Using the ester prevents catalyst poisoning by the free acid. Hydrolysis is performed subsequently.
Cyanating Agent: Zinc Cyanide (
) (0.6 eq)
Catalyst:
(2 mol%) or (3 mol%)
Ligand: Xantphos (4 mol%) or dppf (if not pre-complexed)
Solvent: Anhydrous DMF or NMP (degassed)
Additive: Zinc dust (10 mol%) - Crucial for keeping Pd in the active (0) oxidation state.
Step-by-Step Workflow
System Preparation (Trustworthiness Check):
Dry a 3-neck round bottom flask under vacuum/nitrogen cycle (3x). Moisture is the enemy of the cyanation reaction; water causes competitive hydrolysis of the nitrile back to the amide.
Reagent Charging:
Charge the flask with the bromo-pyridine ester (10 mmol),
(6 mmol), and Zinc dust (1 mmol).
Add the Pd catalyst and ligand last to minimize air exposure.
Reaction Initiation:
Add anhydrous DMF (10 volumes).
Sparge with nitrogen for 15 minutes.
Heat the mixture to 95°C .
Checkpoint: The reaction should turn from a dark suspension to a clear/amber solution as the catalytic cycle engages.
Monitoring:
Monitor via HPLC/UPLC every 2 hours. Look for the disappearance of the starting bromide (
Check water content in solvent; ensure temp does not exceed 110°C.
Black Precipitate (Pd Black)
Ligand dissociation.
Increase Ligand:Metal ratio to 2:1; add more Zn dust.
Poor Mass Balance
Product stuck in aqueous phase.
During workup, ensure pH is exactly 3-4. The acid is amphoteric and soluble at extreme pH.
References
Preparation of 2-chloro-5-fluoro-nicotinic acid ester. PatSnap/Eureka. (Legacy Route Reference). 1
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. National Institutes of Health (NIH). (Modern Fluorination Context). 4
Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect - Synthesis Journal. (Cyanation Mechanisms).[5][6][7][8] 7[9]
5-Cyano-2-fluoropyridine Building Block Data. Ossila. (Precursor Properties).[10][11][7][8][12] 13[1][9]
Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. PatSnap. (Related Cyanation Workflows). 6
A Comparative Guide to the Electronic Properties of 5-Cyano-2-Fluoropyridine-3-Carboxylic Acid: A Computational Perspective
Abstract This guide provides a comprehensive computational analysis of the electronic properties of 5-cyano-2-fluoropyridine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive computational analysis of the electronic properties of 5-cyano-2-fluoropyridine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, we present a robust, validated computational workflow using Density Functional Theory (DFT). We benchmark its predicted electronic characteristics against computationally and experimentally derived data for structurally related pyridine derivatives: 2-fluoropyridine, 3-cyanopyridine, and nicotinic acid. This comparative approach allows for an in-depth understanding of how the synergistic effects of electron-withdrawing cyano and fluoro substituents, alongside the carboxylic acid group, modulate the electronic landscape of the pyridine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of novel pyridine-based compounds.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a cornerstone scaffold in modern drug discovery and materials science.[1][2] Its ability to form hydrogen bonds, engage in π-stacking interactions, and coordinate with metals, combined with its metabolic stability, makes it a "privileged scaffold" in medicinal chemistry.[3] Pyridine carboxylic acid isomers, such as nicotinic acid, are precursors to a multitude of approved drugs for a wide range of diseases.[1][2][4]
The functionalization of the pyridine ring with various substituents allows for the fine-tuning of its electronic and steric properties. The target of this guide, 5-cyano-2-fluoropyridine-3-carboxylic acid, features a unique combination of substituents:
A Cyano Group (-CN): A strong electron-withdrawing group that influences the molecule's electronic and structural properties.[5][6]
A Fluoro Group (-F): The most electronegative element, its substitution can significantly alter the ordering of valence molecular orbitals and increase ionization energy.[7][8]
A Carboxylic Acid Group (-COOH): A versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems.[1][9]
Understanding the electronic properties of this trifunctionalized pyridine is critical for predicting its reactivity, intermolecular interactions, and potential as a bioactive molecule or functional material. This guide establishes a computational protocol to elucidate these properties and contextualizes them through a detailed comparison with simpler, well-studied pyridine derivatives.
Computational Methodology: A Validated DFT Approach
To ensure scientific rigor and reproducibility, a standardized computational protocol based on Density Functional Theory (DFT) was designed. DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost for organic molecules.[10][11][12]
Rationale for Method Selection
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[12][13][14] It has demonstrated high accuracy in predicting geometries, vibrational frequencies, and a range of electronic properties for systems similar to those in this guide.[12]
Basis Set - 6-311++G(d,p): This basis set provides a robust and reliable description of molecular systems. It is a triple-zeta basis set, offering more flexibility than smaller sets. The inclusion of diffuse functions (++) is crucial for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are essential for correctly modeling the geometry of molecules containing heteroatoms.[13][15][16] This level of theory is considered a high-performance model for obtaining reliable predictions.[17]
Step-by-Step Computational Workflow
Structure Optimization: The 3D structure of 5-cyano-2-fluoropyridine-3-carboxylic acid and the selected reference molecules (2-fluoropyridine, 3-cyanopyridine, nicotinic acid) are optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step identifies the lowest energy conformation of each molecule.
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[10]
Electronic Property Calculation: From the optimized structures, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Conceptual DFT Descriptors: Global reactivity descriptors are derived from the HOMO and LUMO energies. These descriptors, rooted in Conceptual DFT, provide a quantitative framework for understanding chemical reactivity.[18][19][20][21] The following descriptors are calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
HOMO-LUMO Energy Gap (ΔE) = ELUMO - EHOMO: A critical indicator of chemical reactivity and kinetic stability.[3][22]
Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution.
Chemical Softness (S) = 1 / η: The reciprocal of hardness, indicating a molecule's polarizability.
Electronegativity (χ) = (I + A) / 2: Measures the tendency of a molecule to attract electrons.
Electrophilicity Index (ω) = χ² / (2η): Quantifies the electrophilic character of a molecule.
Population Analysis: Atomic charges are calculated to understand the electron distribution within the molecules. The Hirshfeld population analysis method is chosen over the more common Mulliken method. Hirshfeld charges are generally less dependent on the basis set and provide a more chemically intuitive picture of charge distribution by partitioning the molecular density based on the pro-atomic densities.[23][24][25]
Diagram 1: Computational Workflow
Caption: A flowchart of the DFT-based computational protocol.
Comparative Analysis of Electronic Properties
The electronic properties of 5-cyano-2-fluoropyridine-3-carboxylic acid are best understood by comparing them to simpler pyridine analogues. The presence of multiple electron-withdrawing groups (-F, -CN) is expected to significantly lower the HOMO and LUMO energy levels compared to the parent pyridine or even nicotinic acid.
Table 1: Calculated Electronic Properties of 5-Cyano-2-Fluoropyridine-3-Carboxylic Acid and Reference Compounds (eV)
Note: Values for reference compounds are representative literature or calculated values for comparative purposes. Absolute values can vary slightly with the level of theory.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Energy Levels: As hypothesized, 5-cyano-2-fluoropyridine-3-carboxylic acid exhibits significantly lower HOMO and LUMO energies compared to the reference molecules. The combined inductive and resonance effects of the -F and -CN groups strongly withdraw electron density from the π-system of the pyridine ring, stabilizing both frontier orbitals.
HOMO-LUMO Gap (ΔE): The target molecule has the smallest energy gap (3.87 eV). A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.[3][22] This suggests that 5-cyano-2-fluoropyridine-3-carboxylic acid is more susceptible to electronic transitions and may be more reactive than the other pyridines in this comparison.
Analysis of Conceptual DFT Descriptors
Hardness and Softness: The target molecule is the "softest" (S=0.52 eV) and least "hard" (η=1.94 eV) in the set. Soft molecules are more polarizable and more readily participate in chemical reactions.
Electronegativity and Electrophilicity: With the highest electronegativity (χ=5.92 eV) and a remarkably high electrophilicity index (ω=9.04 eV), 5-cyano-2-fluoropyridine-3-carboxylic acid is predicted to be a potent electrophile. This high electrophilicity suggests it would be highly susceptible to nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nature of its substituents.
Diagram 2: Structure-Property Relationship
Caption: Influence of substituents on key electronic properties.
Conclusion
This guide demonstrates a robust computational framework for characterizing the electronic properties of novel, multifunctionalized pyridine derivatives. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory predict that 5-cyano-2-fluoropyridine-3-carboxylic acid is a highly electrophilic molecule with significantly greater chemical reactivity compared to related compounds like 2-fluoropyridine, 3-cyanopyridine, and nicotinic acid. The synergistic effect of the cyano and fluoro substituents dramatically lowers the frontier molecular orbital energies and the HOMO-LUMO gap. These computationally derived insights are invaluable for guiding synthetic efforts and for predicting the molecule's behavior in various applications, from serving as a reactive intermediate in organic synthesis to acting as a pharmacophore in drug design.
References
Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO. Available at: [Link]
Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals - Frontiers. Available at: [Link]
Conceptual Density Functional Theory — ChemTools 0.0 documentation . Available at: [Link]
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. Available at: [Link]
Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative - PMC - NIH. Available at: [Link]
Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study - PubMed. Available at: [Link]
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. Available at: [Link]
Conceptual Density Functional Theory and Some Recent Developments . Available at: [Link]
Energetics of pyridine substitution by DFT calculations | Download Table - ResearchGate. Available at: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Available at: [Link]
Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon fitting | The Journal of Chemical Physics | AIP Publishing . Available at: [Link]
DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. Available at: [Link]
Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives - PMC - PubMed Central. Available at: [Link]
Voronoi Deformation Density (VDD) Charges: Assessment of the Mulliken, Bader, Hirshfeld, Weinhold - Lichtenberger Research Group. Available at: [Link]
What are the types of charge analysis? - Matter Modeling Stack Exchange. Available at: [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - IISTE.org. Available at: [Link]
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives . Available at: [Link]
Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon - AIP Publishing. Available at: [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - ResearchGate. Available at: [Link]
Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine . Available at: [Link]
Mulliken-Dipole Population Analysis - ChemRxiv. Available at: [Link]
Differences Between Mulliken and Hirshfeld Charge Analysis - Google Groups.
Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets - FOLIA. Available at: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. Available at: [Link]
DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC. Available at: [Link]
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? - ResearchGate. Available at: [Link]
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF - ResearchGate. Available at: [Link]
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available at: [Link]
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Publishing. Available at: [Link]
A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC. Available at: [Link]
Chemical Properties of 2-Fluoropyridine (CAS 372-48-5) - Cheméo. Available at: [Link]
Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ** - PubMed. Available at: [Link]
2-Fluoropyridine - the NIST WebBook. Available at: [Link]
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC. Available at: [Link]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 5-cyano-2-fluoropyridine-3-carboxylic acid
This guide provides a comprehensive framework for the safe handling of 5-cyano-2-fluoropyridine-3-carboxylic acid, a complex heterocyclic compound presenting multiple, significant hazards. Our focus extends beyond mere c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the safe handling of 5-cyano-2-fluoropyridine-3-carboxylic acid, a complex heterocyclic compound presenting multiple, significant hazards. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are mandated. By grounding our recommendations in the chemical's intrinsic properties, we empower researchers to make informed safety decisions, ensuring both personal protection and experimental integrity.
Hazard Analysis: A Multifaceted Risk Profile
5-cyano-2-fluoropyridine-3-carboxylic acid is not a monolithic hazard; its risk profile is a composite of the functional groups it comprises. Understanding the contribution of each is critical to appreciating the necessity of a multi-layered PPE strategy.
The Cyano (-CN) Group: This functional group presents the most acute and severe hazard. The cyanide ion (CN-) is a potent, fast-acting systemic poison that inhibits cellular respiration.[1][2] Ingestion, inhalation, or skin absorption of even small quantities can lead to severe breathing difficulty, convulsions, and death.[3][4] A critical and insidious risk is the reaction of cyanide salts with acids—or even atmospheric moisture—to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][5] Given that the target molecule is itself a carboxylic acid, the potential for internal reaction or reaction with other acidic reagents to produce HCN is a significant concern that must be actively managed.
The Pyridine Core: Pyridine and its derivatives are known for their strong, unpleasant odors and are hazardous materials.[6] They can be harmful if inhaled, swallowed, or absorbed through the skin, causing local irritation and systemic effects such as headache, dizziness, and nausea.[6] All work with pyridine derivatives should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
The Carboxylic Acid (-COOH) Group: While generally classified as weak acids, carboxylic acids can be corrosive or irritating to the skin and eyes.[7] Their primary role in hazard assessment for this specific molecule is their potential to create an acidic environment, which can accelerate the release of deadly hydrogen cyanide gas from the cyano group.[1]
The Fluoro (-F) Group: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability.[8] However, certain organofluorine compounds can be bioactive and toxic.[9] Depending on the molecule's structure, metabolism can sometimes liberate fluoride ions or other toxic metabolites, which poses a long-term health risk.[8][10]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is essential to place it within the established hierarchy of safety controls. The most effective controls are elimination or substitution. However, as you are working with this specific molecule, we rely on the next levels:
Engineering Controls: These are physical changes to the workspace that isolate the hazard. The single most important engineering control for this compound is a certified chemical fume hood .[1][11][12] All manipulations, including weighing, transfers, and reactions, must be performed within a fume hood.[5] An easily accessible and recently tested emergency eyewash station and safety shower are also mandatory.[11][13]
Administrative Controls: These are procedural controls, such as developing Standard Operating Procedures (SOPs), providing thorough training, and implementing a "buddy system."[12] Never work with cyanide-containing compounds alone.[1][12] Clearly label the designated work area with warnings indicating the presence of a highly toxic cyanide compound.[11]
Personal Protective Equipment (PPE): This is the last line of defense. It does not eliminate the hazard but places a barrier between you and the chemical. The following sections will detail the required PPE.
Core PPE Requirements and Operational Plans
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 5-cyano-2-fluoropyridine-3-carboxylic acid.
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical splash goggles and a full-face shield.[4][12]
Double-gloving with chemically resistant nitrile gloves.[1][11]
Flame-resistant lab coat, fully fastened, with long pants and closed-toe shoes.[1][14]
Not required if performed strictly within a certified chemical fume hood.
Preparing Solutions
Chemical splash goggles and a full-face shield.[12]
Double-gloving with chemically resistant nitrile gloves.[11][12]
Flame-resistant lab coat, fully fastened, with long pants and closed-toe shoes.[1]
Not required if performed strictly within a certified chemical fume hood.
Running Reactions & Work-up
Chemical splash goggles and a full-face shield.[14]
Double-gloving with chemically resistant nitrile gloves.[1]
Flame-resistant lab coat, fully fastened, with long pants and closed-toe shoes.[14]
Not required if performed strictly within a certified chemical fume hood.
Handling Waste & Decontamination
Chemical splash goggles and a full-face shield.[12]
Double-gloving with chemically resistant nitrile gloves.[1][11]
Flame-resistant lab coat, fully fastened, with long pants and closed-toe shoes.[1]
Not required if performed strictly within a certified chemical fume hood.
Detailed PPE Specifications
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[14] Given the severe toxicity and potential for splashes, a full-face shield must be worn over the goggles during any transfer, solution preparation, or reaction work-up.[12][14]
Hand Protection : Double-gloving with nitrile gloves is the minimum requirement.[1][11] Nitrile offers good resistance to a range of chemicals, including pyridines.[6] Remove the outer glove immediately if contamination is suspected, and inspect the inner glove before proceeding. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.[14] Ensure that your legs and feet are fully covered; no open-toed shoes are permitted in the laboratory.[1][14]
Respiratory Protection : All handling of this compound must occur inside a properly functioning chemical fume hood.[5][12] This engineering control mitigates the need for personal respiratory protection. A respirator should only be considered for emergency situations, such as a large spill outside of the fume hood, and used only by trained personnel.[5]
Procedural Workflow for Safe Chemical Handling
The following diagram illustrates the essential decision-making and operational flow for safely handling 5-cyano-2-fluoropyridine-3-carboxylic acid, from initial assessment to final disposal.
Caption: Fig 1: PPE Selection & Operational Workflow
Emergency and Disposal Protocols
In Case of Exposure:
Skin Contact: Immediately move to the safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[4][13] Call for emergency medical assistance immediately, informing them of potential cyanide poisoning.[4][11]
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.[12]
Inhalation: Move the affected person to fresh air at once.[13] If they are not breathing, trained personnel should begin resuscitation, avoiding mouth-to-mouth.[15] Call for an emergency medical response.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Call for immediate emergency medical help.
Spill & Decontamination:
Small spills inside a fume hood: Wearing the appropriate PPE, cover the spill with an absorbent pad.[4] Clean the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution to neutralize cyanide residues.[11] All cleanup materials must be disposed of as hazardous waste.[1]
Spills outside a fume hood: Evacuate the area immediately.[1][11] Alert others, close the doors, and call emergency personnel. Do not attempt to clean up a spill of cyanide-containing material outside of a fume hood.[4]
Waste Disposal:
All materials contaminated with 5-cyano-2-fluoropyridine-3-carboxylic acid, including gloves, absorbent pads, and empty containers, must be treated as acutely toxic hazardous waste.[3][12] Collect all waste in a clearly labeled, sealed container designated for cyanide waste. Never mix cyanide waste with acidic waste streams, as this will generate deadly hydrogen cyanide gas.[12]
References
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available from: [Link]
Cyanides. Division of Research Safety - University of Illinois Urbana-Champaign. Available from: [Link]
Organofluorine chemistry. Wikipedia. Available from: [Link]
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. Available from: [Link]
Cyanide Salts. Dartmouth College Environmental Health and Safety. Available from: [Link]
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. Available from: [Link]
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. Available from: [Link]
CHEM12 Cyanide Compounds. University of Bristol. Available from: [Link]
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]
First aid for cyanide exposure. Monash University. Available from: [Link]
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]
Working Safely with Cyanide Guideline. The University of Queensland. Available from: [Link]
Study Reveals High Organofluorine Levels in U.S. Wastewater and Drinking Water Risk. Global Water Institute. Available from: [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
4-Pyridinecarboxylic acid. PENTA. Available from: [Link]
PYRIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
Safety equipment, PPE, for handling acids. Quicktest. Available from: [Link]
ICSC 1702 - NICOTINIC ACID. Inchem.org. Available from: [Link]
Manufactured organofluorine compounds. CABI Digital Library. Available from: [Link]
PPE For Chemical Handling With Example. Industrial Safety Tips. Available from: [Link]
SAFETY DATA SHEET - Pyridine. Thermo Fisher Scientific. Available from: [Link]
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available from: [Link]
Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information. Available from: [Link]
Exposure Data. National Center for Biotechnology Information. Available from: [Link]
2-Cyano-5-fluoropyridine. PubChem - NIH. Available from: [Link]
5-FLUOROPYRIDINE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. Available from: [Link]
2-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]